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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Nε-Z-L-lysine Methyl Ester Hydrochloride (CAS 27894-50-4): Properties, Applications, and Safety

Prepared by a Senior Application Scientist A Note on Chemical Identity: It has come to our attention through database analysis that the CAS number 27894-50-4 is occasionally erroneously associated with the compound 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

A Note on Chemical Identity: It has come to our attention through database analysis that the CAS number 27894-50-4 is occasionally erroneously associated with the compound 2-amino-5-bromo-3-hydroxypyridine (correct CAS: 39903-01-0). This guide is dedicated exclusively to the compound correctly identified by CAS 27894-50-4: Nε-Z-L-lysine methyl ester hydrochloride , a crucial reagent in synthetic chemistry. Researchers are advised to verify the identity of their materials by analytical means to ensure the safety and validity of their experimental work.

Introduction: The Role of Nε-Z-L-lysine Methyl Ester Hydrochloride in Synthetic Chemistry

Nε-Z-L-lysine methyl ester hydrochloride is a derivative of the essential amino acid L-lysine, engineered for specific applications in synthetic organic chemistry, most notably in peptide synthesis.[1] The molecule incorporates two key chemical modifications that dictate its function: a methyl ester at the carboxyl terminus and a benzyloxycarbonyl (Z or Cbz) protecting group on the epsilon-amino group of the lysine side chain.[]

The methyl esterification of the carboxylic acid serves to protect it from participating in unwanted side reactions, for instance, during the activation of the alpha-carboxyl group of another amino acid for peptide bond formation.[3][4] The benzyloxycarbonyl group, a widely used amine protecting group, selectively blocks the reactivity of the side-chain amine.[] This dual-protection strategy allows for the specific and controlled incorporation of the lysine residue into a growing peptide chain, making it an invaluable tool for researchers in drug development and protein engineering.[1] The hydrochloride salt form of the compound enhances its stability and solubility in various solvents, simplifying its handling and use in laboratory settings.[]

Physicochemical and Structural Properties

The fundamental properties of Nε-Z-L-lysine methyl ester hydrochloride are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueReference(s)
CAS Number 27894-50-4[5]
Molecular Formula C₁₅H₂₂N₂O₄ · HCl[6]
Molecular Weight 330.81 g/mol [6]
Synonyms H-Lys(Z)-OMe HCl, (S)-Methyl 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride[][5]
Appearance White to off-white powder[]
Melting Point 115-151 °C[]
Boiling Point 444.6°C (estimated)[]
Density 1.142 g/cm³ (estimated)[]
Solubility Soluble in organic solvents[7]
Optical Activity [α]20/D +14.5±0.5°, c = 2% in H₂O
Storage Temperature 2-8 °C, in a cool, dry place[][7]

Core Application: Solution-Phase Peptide Synthesis

The primary application for Nε-Z-L-lysine methyl ester hydrochloride is as a building block in solution-phase peptide synthesis. The strategic placement of the protecting groups allows for a controlled, stepwise elongation of a peptide chain.

The Causality of Experimental Design

In a typical synthetic workflow, the free α-amino group of Nε-Z-L-lysine methyl ester hydrochloride can act as a nucleophile, reacting with the activated carboxyl group of an N-terminally protected amino acid. This forms a dipeptide. Subsequently, the methyl ester can be saponified (hydrolyzed) to reveal a free carboxylic acid, which can then be activated for coupling with the next amino acid in the sequence. The Z-group on the lysine side chain remains stable under these conditions, preventing the formation of branched peptides or other side products. It can be removed later under specific conditions, typically hydrogenolysis, which does not affect the peptide backbone.

Illustrative Workflow: Dipeptide Formation

The following diagram illustrates the logical flow of a standard dipeptide synthesis using H-Lys(Z)-OMe·HCl.

G cluster_products Products A Nα-Protected Amino Acid (e.g., Boc-Ala-OH) C Coupling Agent (e.g., DCC/EDC) A->C Carboxyl Activation B H-Lys(Z)-OMe·HCl (CAS 27894-50-4) D Base (e.g., DIPEA/NMM) B->D Neutralization of HCl Salt E Protected Dipeptide (Boc-Ala-Lys(Z)-OMe) C->E Peptide Bond Formation D->C F Byproducts (e.g., DCU, Salts)

Diagram of a typical dipeptide synthesis workflow.
Experimental Protocol: Synthesis of a Protected Dipeptide

The following is a generalized, self-validating protocol for the synthesis of a protected dipeptide, such as Boc-Ala-Lys(Z)-OMe.

  • Reagent Preparation:

    • Dissolve Nε-Z-L-lysine methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

    • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt, liberating the free α-amino group. Stir for 10-15 minutes at 0 °C.

    • In a separate flask, dissolve the Nα-protected amino acid (e.g., Boc-Alanine) (1.0 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in the same solvent.

  • Coupling Reaction:

    • Slowly add the activated Boc-Alanine solution to the solution of Nε-Z-L-lysine methyl ester.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to confirm the consumption of starting materials and the formation of the product.

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the organic solution sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure, protected dipeptide.

  • Validation:

    • The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Safety Data Sheet (SDS) Synthesis

This section provides a consolidated overview of the critical safety information for Nε-Z-L-lysine methyl ester hydrochloride, based on available safety data sheets. It is intended for trained laboratory personnel.

Hazard Identification and GHS Classification
  • Human Health Hazards: While some suppliers list no known significant hazards, others indicate that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[5] It may also cause irritation to the skin, eyes, and respiratory tract.[5]

  • Physical/Chemical Hazards: No specific physical or chemical hazards are broadly reported.[5] It is a combustible solid.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5]

Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[][7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin Protection: Wear compatible chemical-resistant gloves.

  • Respiratory Protection: For operations generating dust, a NIOSH-approved N95 or higher-rated dust mask is recommended.

Conclusion

Nε-Z-L-lysine methyl ester hydrochloride (CAS 27894-50-4) is a specialized amino acid derivative that is fundamental to the field of synthetic peptide chemistry. Its carefully designed protecting groups enable the precise and controlled incorporation of lysine into peptide structures, which is a critical process in the development of new therapeutics and research into protein function. While it is a compound with a generally low hazard profile, adherence to standard laboratory safety protocols is essential. It is imperative for researchers to ensure they are working with the correct compound, given the observed database discrepancies with 2-amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0).

References

  • Google Search. (n.d.).
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet H-Lys(Z)-OMe HCl. Retrieved February 8, 2024, from [Link]

  • Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Aapptec. (n.d.). H-Lys(Z)-OMe HCl [27894-50-4]. Retrieved February 8, 2024, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 8, 2024, from [Link]

  • PharmaCompass. (n.d.). 39903-01-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved February 8, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 8, 2024, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride. Retrieved February 8, 2024, from [Link]

  • Global Substance Registration System. (n.d.). 2-AMINO-5-BROMO-3-HYDROXYPYRIDINE. Retrieved February 8, 2024, from [Link]

Sources

Exploratory

A Technical Guide to the Strategic Applications of Nε-Z-L-lysine methyl ester hydrochloride

Introduction: Deconstructing the Molecular Architecture Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone reagent in the fields of peptide chemistry, drug development, and chemical biology.[1][] Its utility is no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Molecular Architecture

Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone reagent in the fields of peptide chemistry, drug development, and chemical biology.[1][] Its utility is not accidental but is a direct consequence of its deliberate chemical design. To appreciate its application, one must first understand its constituent parts:

  • L-Lysine Core: An essential amino acid featuring a primary amine on its side chain (the ε-amino group), which is a frequent site for biological activity and chemical modification.[3]

  • Nε-Z (Carbobenzyloxy) Group: A robust protecting group attached to the ε-amino group of the lysine side chain.[] This urethane-type protector is stable to a wide range of reaction conditions, including those used for peptide bond formation, yet can be cleanly removed under specific reductive conditions (hydrogenolysis).[4] This prevents unwanted side reactions and branching during peptide synthesis.[][4]

  • Methyl Ester: The carboxylic acid function of lysine is masked as a methyl ester. This modification serves two purposes: it prevents the carboxyl group from participating in undesired reactions and enhances the compound's solubility in organic solvents commonly used in synthesis.[]

  • Hydrochloride Salt: This salt form significantly improves the compound's stability, shelf-life, and handling characteristics, particularly its solubility in various research settings.[][5]

The strategic placement of these groups provides an "orthogonal" protection scheme, where each protecting group can be removed under distinct conditions without affecting the other, offering chemists precise control over the synthetic process.

Core Application: A Linchpin in Peptide Synthesis

The primary and most widespread use of Nε-Z-L-lysine methyl ester hydrochloride is as a fundamental building block in the methodical construction of peptides.[1][] In peptide synthesis, the goal is to form amide (peptide) bonds in a specific, predetermined sequence. The reactive side chain of lysine necessitates protection to ensure the peptide chain elongates linearly from the C-terminus to the N-terminus as intended.[4]

The benzyloxycarbonyl (Z) group is instrumental in this process, shielding the ε-amino group to prevent the formation of branched peptides.[][4] This protection is crucial for creating peptides with defined structures and, consequently, predictable biological functions.[6] Researchers leverage this controlled approach to build complex peptides with high precision and yield, a process that is essential for both academic research and industrial-scale pharmaceutical production.[]

Workflow Visualization: Dipeptide Synthesis

The following diagram illustrates the logical flow of incorporating Nε-Z-L-lysine methyl ester hydrochloride into a solution-phase dipeptide synthesis.

PeptideSynthesis cluster_start Starting Materials cluster_process Synthetic Steps A Nα-Protected Amino Acid (e.g., Boc-Ala-OH) C Step 1: Peptide Coupling (e.g., EDC, HOBt) Neutralize HCl salt A->C B Nε-Z-L-lysine methyl ester·HCl (H-Lys(Z)-OMe·HCl) B->C D Protected Dipeptide Boc-Ala-Lys(Z)-OMe C->D Forms Peptide Bond E Step 2: C-Terminal Deprotection (Saponification, e.g., LiOH) Removes Methyl Ester D->E F Boc-Ala-Lys(Z)-OH E->F Exposes Carboxyl Group G Step 3: Side-Chain Deprotection (Hydrogenolysis, e.g., H₂, Pd/C) Removes Z-group F->G H Boc-Ala-Lys-OH G->H Exposes ε-Amino Group I Final Product (partially protected) H->I

Caption: Workflow for incorporating H-Lys(Z)-OMe into a dipeptide.

Advanced Applications in Drug Development & Chemical Biology

Beyond its role as a simple building block, Nε-Z-L-lysine methyl ester hydrochloride is a strategic tool for creating sophisticated biomolecules and therapeutic agents.

Site-Specific Bioconjugation

The ability to selectively deprotect the ε-amino group of lysine after peptide synthesis is a powerful technique in drug development.[1][] Once the main peptide chain is assembled and folded, the Z-group can be removed, revealing a uniquely reactive amine handle. This allows for the precise attachment of other molecules, a process known as bioconjugation.[1][]

Common Applications Include:

  • PEGylation: Attaching polyethylene glycol (PEG) chains to improve drug solubility, stability, and circulation half-life.

  • Drug Conjugation: Linking cytotoxic agents to antibodies or peptides to create targeted therapies (e.g., Antibody-Drug Conjugates).[]

  • Labeling: Attaching fluorescent dyes or radioactive isotopes for diagnostic imaging and mechanistic studies.[]

Bioconjugation cluster_payloads Payloads for Conjugation Peptide Peptide Deprotection Hydrogenolysis (H₂, Pd/C) Peptide->Deprotection 1. Remove Z-group ActivatedPeptide ActivatedPeptide Deprotection->ActivatedPeptide 2. Expose Amine Conjugated Site-Specifically Modified Peptide ActivatedPeptide->Conjugated 3. Conjugate PEG Activated PEG (e.g., PEG-NHS) PEG->Conjugated Drug Drug-Linker (e.g., ADC payload) Drug->Conjugated Dye Fluorescent Dye (e.g., FITC) Dye->Conjugated

Caption: Site-specific modification enabled by selective lysine deprotection.

Synthesis of Peptidomimetics and Constrained Peptides

The lysine side chain is a versatile scaffold. By using Nε-Z-L-lysine methyl ester hydrochloride, researchers can build a peptide and then use the deprotected ε-amino group as an anchor point to create cyclic or constrained peptides.[7] These modifications can lock the peptide into a specific bioactive conformation, often leading to increased potency, selectivity, and resistance to enzymatic degradation.

Proteomics and Enzyme Substrate Studies

In proteomics research, peptides containing modified lysine residues are crucial as standards for mass spectrometry to identify and quantify post-translational modifications (PTMs) like methylation and acetylation.[8][9] Synthesizing these standards requires precisely protected lysine derivatives.[10] Furthermore, this compound can be used to create specific substrates for studying the kinetics and specificity of enzymes, such as methyltransferases or deacylases, which play vital roles in cell signaling and disease.[]

Experimental Protocols & Data

Protecting Group Characteristics

The choice of protecting group is dictated by its stability to certain reagents and lability to others. The Z-group and methyl ester are a classic pairing that offers a robust and predictable deprotection strategy.

Protecting GroupStructureTarget Functional GroupStable ToLabile To (Deprotection Method)
Z (Carbobenzyloxy) Benzyl-O-(C=O)-ε-Amino (Side Chain)Mild acids, basesCatalytic Hydrogenation (H₂, Pd/C), Strong acids (HBr/AcOH)
Methyl Ester -COOCH₃Carboxyl (C-Terminus)Catalytic hydrogenationSaponification (aq. NaOH or LiOH), Strong acids
Protocol: Saponification of the Methyl Ester

Causality: This step is performed to liberate the C-terminal carboxylic acid, which is necessary for subsequent coupling reactions or for obtaining the final peptide in its free acid form. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide for its better solubility in mixed aqueous/organic solvent systems.

  • Dissolution: Dissolve the peptide methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions, such as racemization.[11]

  • Reagent Addition: Add a solution of LiOH (1.5 - 2.0 equivalents) in water dropwise while stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully acidify the reaction mixture to pH ~3 with a cold, dilute acid (e.g., 1N HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified further by chromatography or crystallization.

Protocol: Hydrogenolysis of the Z-Group

Causality: This is the standard method for cleaving the Z-group. The palladium on carbon (Pd/C) catalyst facilitates the reductive cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine and generating toluene and carbon dioxide as benign byproducts.

  • Dissolution: Dissolve the Z-protected peptide (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). Safety Note: Pd/C is flammable and should be handled with care, preferably under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times. Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with catalyst may be pyrophoric and should not be allowed to dry completely before safe disposal.

  • Concentration: Rinse the filter cake with the reaction solvent and concentrate the combined filtrates in vacuo to yield the deprotected peptide.

Conclusion

Nε-Z-L-lysine methyl ester hydrochloride is far more than a simple amino acid derivative. It is a highly engineered molecular tool that provides chemists and drug developers with the precision required to construct and modify complex peptides. Its orthogonal protecting group strategy enables controlled, sequential reactions, making it indispensable for the synthesis of therapeutic peptides, the development of targeted drug conjugates, and the fundamental study of protein biochemistry.[1][] The continued application of this and similar building blocks will undoubtedly propel further innovation in medicinal chemistry and biotechnology.

References

  • Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305–1311. Retrieved from [Link]

  • An, H., & Cook, P. D. (2000). The sidechain protecting groups used in lysine derivatives need to withstand repeated N-terminal deprotection cycles... Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]

  • Ge, Y., & Garcia, B. A. (2011). Global Proteomics Analysis of Protein Lysine Methylation. Current Protocols in Protein Science, Chapter 14, Unit14.11. Retrieved from [Link]

  • Zhang, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology (Clifton, N.J.), 909, 143–155. Retrieved from [Link]

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Strijdonck, G. P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link]

  • Strijdonck, G. P., et al. (2023). Selective Synthesis of Lysine Peptides... Journal of the American Chemical Society. Retrieved from [Link]

  • Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives... Amino Acids. Retrieved from [Link]

  • Jiang, Z., et al. (2017). The Chemical Biology of Reversible Lysine Post-Translational Modifications. ACS Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2008). Asymmetric synthesis of two new conformationally constrained lysine derivatives. Retrieved from [Link]

  • Aurell, C. J., et al. (1994). Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Solubility of H-Lys(Z)-OMe hydrochloride in water vs DMSO

An In-Depth Technical Guide to the Solubility of H-Lys(Z)-OMe Hydrochloride: A Comparative Analysis in Water and Dimethyl Sulfoxide (DMSO) Executive Summary H-Lys(Z)-OMe hydrochloride, a pivotal amino acid derivative in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of H-Lys(Z)-OMe Hydrochloride: A Comparative Analysis in Water and Dimethyl Sulfoxide (DMSO)

Executive Summary

H-Lys(Z)-OMe hydrochloride, a pivotal amino acid derivative in peptide synthesis and drug discovery, presents a solubility profile that is critical for its effective application. This guide provides a comprehensive analysis of its solubility in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). We delve into the physicochemical principles governing its dissolution, offering a mechanistic interpretation of the starkly different solubilities observed. While readily soluble in the polar aprotic solvent DMSO, its solubility in water is significantly lower. This document serves as a technical resource for researchers, offering not only quantitative data but also a detailed, field-tested protocol for accurate solubility determination, ensuring reproducibility and reliability in experimental design.

Introduction to H-Lys(Z)-OMe Hydrochloride

H-Lys(Z)-OMe hydrochloride, or Nε-carbobenzyloxy-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine. Its structure is characterized by three key modifications to the parent amino acid:

  • Nε-Benzyloxycarbonyl (Z) Group: The epsilon-amino group on the lysine side chain is protected by a benzyloxycarbonyl group. This bulky, aromatic group is crucial in peptide synthesis for preventing unwanted side-chain reactions.

  • Methyl Ester (OMe): The carboxylic acid group is converted to a methyl ester, protecting it from participating in peptide bond formation.

  • Hydrochloride (HCl) Salt: The alpha-amino group is protonated and forms a salt with chloride, enhancing the compound's crystallinity and stability as a solid.[1]

These features make it a common building block in solution-phase peptide synthesis.[1] Understanding its solubility is the first and most critical step in designing reaction conditions, purification strategies, and biological assays.

Physicochemical Properties:

  • Molecular Formula: C₁₅H₂₃ClN₂O₄[2][3]

  • Molecular Weight: 330.81 g/mol [2][3]

  • Appearance: White to off-white crystalline powder[2][4]

  • Melting Point: 115-118 °C[4]

Fundamental Principles of Solubility

The solubility of a compound is dictated by the interplay between the solute's intrinsic properties and the solvent's characteristics. The guiding principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires an analysis of the specific intermolecular forces at play.

  • Solute Characteristics (H-Lys(Z)-OMe HCl): This molecule is amphipathic, possessing both polar (hydrophilic) and nonpolar (hydrophobic) regions.

    • Hydrophilic Centers: The primary hydrophilic center is the α-amino group, which exists as an ammonium chloride salt (-NH₃⁺Cl⁻). This ionic character strongly favors interaction with polar solvents.

    • Hydrophobic Regions: The benzyloxycarbonyl (Z) group, with its large aromatic ring, and the four-carbon aliphatic chain of the lysine side chain are significantly nonpolar. The methyl ester group also contributes to the hydrophobic character.

  • Solvent Characteristics:

    • Water (H₂O): A polar, protic solvent. Its high dielectric constant and ability to form extensive hydrogen bond networks make it an excellent solvent for ionic salts and highly polar molecules. However, this same hydrogen-bonding network must be disrupted to accommodate nonpolar solutes, a process that is energetically unfavorable (the hydrophobic effect).

    • Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent.[5] It has a large dipole moment and is a strong hydrogen bond acceptor but lacks donor protons. It is an exceptional solvent for a wide range of organic compounds, including those with both polar and nonpolar functionalities.[5]

Comparative Solubility Analysis: Water vs. DMSO

The structural dichotomy of H-Lys(Z)-OMe HCl leads to dramatically different behavior in water and DMSO.

Quantitative Solubility Data

The solubility of H-Lys(Z)-OMe hydrochloride has been reported in various sources, which are summarized below for direct comparison.

SolventReported SolubilityMolar Concentration (approx.)Source(s)Notes
DMSO 200 mg/mL 605 mM[2]Ultrasonic assistance may be required. Use of fresh, non-hygroscopic DMSO is recommended for best results.[2]
Water ≥ 20 mg/mL ≥ 60 mM[1]This value is inferred from optical activity measurement conditions ([α]20/D +14.5±0.5°, c = 2% in H₂O). Actual saturation solubility may be higher but is significantly less than in DMSO.
Mechanistic Interpretation of Solubility Differences

The superior performance of DMSO as a solvent for H-Lys(Z)-OMe HCl can be attributed to its ability to effectively solvate all regions of the molecule.

  • In DMSO: The polar S=O group in DMSO efficiently solvates the cationic α-ammonium group. Simultaneously, the methyl groups and the overall molecular structure of DMSO can engage in favorable van der Waals interactions with the large, nonpolar benzyloxycarbonyl group and the aliphatic side chain. As an aprotic solvent, DMSO does not have a strong, cohesive solvent-solvent network to disrupt, making the energetic cost of creating a cavity for the solute molecule relatively low.

  • In Water: While water is excellent at hydrating the -NH₃⁺Cl⁻ salt through ion-dipole interactions, it struggles to accommodate the bulky, hydrophobic Z-group. The water molecules are forced to form a highly ordered "cage-like" structure around the nonpolar moieties, which is entropically unfavorable and limits overall solubility. The molecule's ability to dissolve is therefore a trade-off between the favorable hydration of its ionic head and the unfavorable hydration of its hydrophobic tail.

This differential solvation is visualized in the logical diagram below.

cluster_solute H-Lys(Z)-OMe HCl Molecule cluster_dmso Solvation in DMSO (Polar Aprotic) cluster_water Solvation in Water (Polar Protic) Solute Amphipathic Structure Ionic α-Ammonium Salt (-NH₃⁺Cl⁻) Solute->Ionic Nonpolar Z-group & Aliphatic Chain (Hydrophobic) Solute->Nonpolar DMSO_solvates_ionic Strong Ion-Dipole Interactions Ionic->DMSO_solvates_ionic Favorable Water_solvates_ionic Strong Ion-Dipole Interactions Ionic->Water_solvates_ionic Favorable DMSO_solvates_nonpolar Favorable van der Waals Interactions Nonpolar->DMSO_solvates_nonpolar Favorable Water_solvates_nonpolar Unfavorable Hydrophobic Effect (Cage Formation) Nonpolar->Water_solvates_nonpolar Unfavorable High_Sol High Solubility (200 mg/mL) DMSO_solvates_ionic->High_Sol DMSO_solvates_nonpolar->High_Sol Low_Sol Limited Solubility (≥ 20 mg/mL) Water_solvates_ionic->Low_Sol Water_solvates_nonpolar->Low_Sol

Caption: Solvation pathways of H-Lys(Z)-OMe HCl in DMSO vs. Water.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining equilibrium solubility is essential. The following method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved concentration.

Objective

To accurately determine the saturation solubility of H-Lys(Z)-OMe hydrochloride in a given solvent (e.g., water, DMSO) at a controlled temperature.

Materials and Equipment
  • H-Lys(Z)-OMe hydrochloride (powder)

  • Solvent of interest (e.g., HPLC-grade water, anhydrous DMSO)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Benchtop centrifuge capable of handling vials

  • Calibrated pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Volumetric flasks for dilutions

Step-by-Step Methodology
  • Preparation: Add an excess amount of H-Lys(Z)-OMe HCl to a pre-weighed vial. The key is to ensure that undissolved solid will remain at the end of the experiment. For water, starting with ~40-50 mg in 1 mL would be appropriate; for DMSO, add ~250 mg in 1 mL.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

  • Equilibration:

    • Causality: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This process can be slow and is influenced by temperature and agitation.

    • Procedure: Tightly cap the vial. Place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a prolonged period (a minimum of 24 hours is recommended; 48 hours is ideal to ensure equilibrium).

  • Phase Separation:

    • Causality: It is critical to separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by temperature change). Centrifugation is the most reliable method.

    • Procedure: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes at the same temperature used for equilibration.

  • Sample Extraction and Dilution:

    • Causality: A precise volume of the clear supernatant must be carefully removed and diluted for accurate concentration measurement. Disturbing the solid pellet will invalidate the result.

    • Procedure: Immediately after centrifugation, carefully open the vial and pipette a small, known volume (e.g., 100 µL for water, 10 µL for DMSO) from the top of the supernatant. Transfer this into a large, known volume of solvent in a volumetric flask to perform an accurate dilution. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method (e.g., UV-Vis).

  • Quantification:

    • Causality: The concentration of the diluted sample is determined using a pre-established calibration curve, which validates the accuracy of the measurement.

    • Procedure: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the Z-group (approx. 257 nm). Calculate the concentration using a standard curve prepared from known concentrations of H-Lys(Z)-OMe HCl.

  • Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

Workflow Diagram

start Start prep 1. Add Excess Solute to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h) with Agitation at Constant Temperature add_solvent->equilibrate centrifuge 4. Centrifuge to Separate Phases equilibrate->centrifuge extract 5. Extract Aliquot of Supernatant centrifuge->extract dilute 6. Perform Accurate Serial Dilution extract->dilute measure 7. Measure Concentration (e.g., UV-Vis) dilute->measure calculate 8. Calculate Solubility (Concentration x Dilution Factor) measure->calculate end_node End calculate->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Practical Recommendations and Troubleshooting

  • Solvent Quality: For DMSO, which is hygroscopic, use a fresh, anhydrous grade and minimize its exposure to the atmosphere.[2] Absorbed water can significantly alter its solvent properties and reduce the solubility of hydrophobic compounds.

  • Dissolution Aids: For preparing stock solutions (not for determining saturation solubility), gentle warming and sonication can accelerate dissolution.[2] However, avoid excessive heat, which could potentially degrade the compound.

  • pH in Aqueous Solutions: The solubility of amino acid derivatives in water is often pH-dependent.[6][7] Since H-Lys(Z)-OMe HCl is a salt of a weak base, its solubility in water will be highest at acidic pH values and will decrease as the pH approaches the pKa of the α-amino group.

  • Safety Precautions: Always handle H-Lys(Z)-OMe hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]

Conclusion

H-Lys(Z)-OMe hydrochloride exhibits a classic amphipathic solubility profile, characterized by high solubility in polar aprotic solvents like DMSO and more limited solubility in water. This difference is rooted in the ability of DMSO to favorably solvate both the polar ionic head and the nonpolar hydrophobic regions of the molecule, whereas water's strong hydrogen-bonding network penalizes the dissolution of the bulky Z-group. For researchers in peptide chemistry and drug development, DMSO is the solvent of choice for achieving high-concentration stock solutions. When aqueous buffers are required, an understanding of the compound's structure and the principles outlined in this guide will enable the rational design of experimental conditions to achieve the necessary concentrations for successful outcomes.

References

  • University of Anbar. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]

  • PubChem. H-D-Lys(Z)-OMe HCl. [Link]

  • Wang, F., et al. (2021). Protein Design: From the Aspect of Water Solubility and Stability. ACS Omega. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

  • ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

  • AAPPTec. H-Lys(Z)-OMe HCl Safety Data Sheet. [Link]

  • Royal Society of Chemistry. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]

  • Royal Society of Chemistry. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Exploratory

Technical Guide: Synthesis of H-Lys(Z)-OMe·HCl from L-Lysine

[1][2][3][4] Abstract This technical guide details the synthesis of -benzyloxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl) starting from L-Lysine monohydrochloride. The protocol utilizes a copper(II) c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract

This technical guide details the synthesis of


-benzyloxycarbonyl-L-lysine methyl ester hydrochloride  (H-Lys(Z)-OMe·HCl) starting from L-Lysine monohydrochloride. The protocol utilizes a copper(II) chelation strategy  to ensure high regioselectivity for the 

-amine protection, followed by a thionyl chloride-mediated methyl esterification. Designed for researchers in peptide chemistry and drug development, this guide prioritizes high-purity isolation, scalable workflows, and mechanistic clarity.

Introduction & Retrosynthetic Analysis

The synthesis of H-Lys(Z)-OMe·HCl presents a classic challenge in amino acid chemistry: distinguishing between two nucleophilic amine groups (


 and 

) on the lysine side chain.

Direct acylation of lysine typically yields a mixture of


-protected, 

-protected, and di-protected species. To achieve exclusive

-protection, we employ Copper(II) complexation . The Cu(II) ion forms a stable, square-planar chelate with the

-amino and

-carboxyl groups, effectively "masking" them from reaction. This leaves the distal

-amino group free to react with benzyl chloroformate (Z-Cl).
Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Regioselective Protection: Formation of the copper complex, reaction with Z-Cl, and decomplexation to yield H-Lys(Z)-OH.

  • Esterification: Acid-catalyzed methylation of the carboxyl group using

    
    /MeOH.
    

ReactionScheme Lys L-Lysine (Starting Material) CuComplex Lys-Cu(II) Complex (α-masked) Lys->CuComplex CuCO3·Cu(OH)2 Reflux, H2O ZLysCu ε-Z-Lys-Cu(II) Intermediate CuComplex->ZLysCu Z-Cl, NaOH pH 9-10 ZLysOH H-Lys(Z)-OH (Intermediate) ZLysCu->ZLysOH Decomplexation (EDTA or H2S) Target H-Lys(Z)-OMe·HCl (Target) ZLysOH->Target SOCl2, MeOH 0°C to RT

Figure 1: Synthetic route for H-Lys(Z)-OMe·HCl via Copper(II) chelation.

Phase 1: Synthesis of H-Lys(Z)-OH

Objective: Selectively protect the


-amine with a Benzyloxycarbonyl (Z) group.
Step 1: Copper(II) Complex Formation

The formation of the copper complex is thermodynamically driven. Basic copper carbonate is preferred over copper sulfate to avoid introducing sulfate ions, which can be difficult to remove completely.

  • Reagents: L-Lysine·HCl, Basic Copper Carbonate (

    
    ).
    
  • Mechanism: The

    
    -amino nitrogen and carboxylate oxygen coordinate to Cu(II), forming a stable 5-membered chelate ring.
    

Protocol:

  • Dissolve L-Lysine·HCl (18.3 g, 100 mmol) in Distilled Water (100 mL) in a 500 mL round-bottom flask.

  • Add Basic Copper Carbonate (12.0 g, ~55 mmol) .

  • Heat the mixture to reflux for 2 hours. The solution will turn a deep blue color, indicating complex formation.

  • Filter the hot solution through a Celite pad to remove excess unreacted copper salts.

  • Cool the filtrate to room temperature (RT).

Step 2: Acylation with Benzyl Chloroformate (Z-Cl)

With the


-position shielded, the 

-amine acts as the sole nucleophile.
  • Reagents: Benzyl Chloroformate (Z-Cl), Sodium Bicarbonate (

    
    ) or NaOH.
    
  • Critical Process Parameter (CPP): pH Control. The reaction generates HCl.[1] If the pH drops below 8, the amine becomes protonated (

    
    ) and unreactive. If pH > 12, hydrolysis of Z-Cl increases. Maintain pH 9–10.
    

Protocol:

  • Cool the blue copper-lysine filtrate to 0–5°C (ice bath).

  • Add Sodium Bicarbonate (16.8 g, 200 mmol) to the solution.

  • Add Benzyl Chloroformate (20 mL, ~140 mmol) dropwise over 1 hour with vigorous stirring.

  • Allow the reaction to warm to RT and stir for an additional 3–4 hours. A light blue precipitate (

    
    -Z-Lys-Cu complex) typically forms.
    
  • Filter the precipitate and wash with cold water (2 x 50 mL) and Ethanol (2 x 30 mL) to remove excess Z-Cl.

Step 3: Decomplexation (Copper Removal)

Historically, thioacetamide or hydrogen sulfide (


) was used to precipitate Copper Sulfide (

). However, for modern pharmaceutical applications, EDTA chelation is superior due to safety and purity profiles.

Protocol (EDTA Method):

  • Suspend the wet copper complex cake in Water (200 mL) .

  • Add EDTA Disodium Salt (approx. 1.1 eq relative to Cu) .

  • Heat to 80°C with stirring for 1 hour. The solution will turn green/blue (Cu-EDTA complex), and the white product H-Lys(Z)-OH will precipitate or remain in suspension depending on pH.

  • Cool to 0°C.

  • Adjust pH to the isoelectric point of H-Lys(Z)-OH (~pH 6.0–6.5) using dilute HCl.

  • Filter the white solid H-Lys(Z)-OH .

  • Wash thoroughly with water to remove the soluble Cu-EDTA complex.

  • Dry in vacuo at 40°C.

    • Expected Yield (Phase 1): 75–85%.

    • Appearance: White crystalline powder.

Phase 2: Methyl Esterification

Objective: Convert the free carboxyl group of H-Lys(Z)-OH to a methyl ester.

Mechanism & Strategy

We utilize Thionyl Chloride (


) in Methanol . This generates anhydrous HCl in situ, catalyzing the Fischer esterification.
  • Safety Note: This reaction produces

    
     and HCl gas. Perform in a well-ventilated fume hood.
    

Esterification Step1 Activation: SOCl2 + MeOH → MeOS(O)Cl + HCl Step2 Protonation: Carboxyl group protonated by HCl Step1->Step2 Step3 Nucleophilic Attack: MeOH attacks Carbonyl Carbon Step2->Step3 Step4 Elimination: Loss of Water → Methyl Ester Step3->Step4

Figure 2: Mechanism of Thionyl Chloride mediated esterification.

Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, drying tube (

    
    ), and addition funnel.
    
  • Solvent Preparation: Add Anhydrous Methanol (100 mL) to the flask and cool to -10°C (ice/salt bath).

  • Activation: Add Thionyl Chloride (7.3 mL, 100 mmol) dropwise over 20 minutes.

    • Caution: Exothermic reaction. Ensure temperature stays below 0°C.

  • Addition: Add H-Lys(Z)-OH (14.0 g, 50 mmol) in portions.

  • Reaction: Remove the ice bath and allow to warm to RT. Then, heat to reflux (65°C) for 3 hours.

    • Monitoring: Check by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess

      
      . A thick oil or semi-solid will remain.
      
    • Co-evaporation: Add fresh Methanol (20 mL) and re-evaporate (repeat twice) to remove traces of acid.

  • Crystallization:

    • Dissolve the residue in a minimum amount of Methanol .

    • Add Diethyl Ether (or Ethyl Acetate) dropwise until the solution becomes turbid.

    • Store at -20°C overnight.

  • Isolation: Filter the white crystals of H-Lys(Z)-OMe·HCl . Wash with cold Ether. Dry in a vacuum desiccator over

    
     or KOH.
    

Characterization & Specifications

The final product must be validated against the following specifications to ensure suitability for peptide synthesis.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Molecular Weight 330.81 g/mol Calc.
Identity Proton NMR (

H-NMR), Mass Spec (ESI)
Confirms structure
Purity

97.5%
HPLC (C18 column)
Optical Rotation

c=2 in Water
Melting Point 115–117°C (varies slightly by polymorph)Capillary Method
Solubility Soluble in Water, Methanol, DMSOVisual
H-NMR Interpretation (DMSO- )
  • 
     7.35 (m, 5H):  Aromatic protons of Z-group.
    
  • 
     5.01 (s, 2H):  Benzylic protons (
    
    
    
    ).
  • 
     3.90 (t, 1H): 
    
    
    
    -CH.
  • 
     3.70 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.98 (q, 2H): 
    
    
    
    -CH
    
    
    .
  • 
     1.3–1.8 (m, 6H): 
    
    
    
    methylene protons.

Troubleshooting & Expert Tips

  • Incomplete Decomplexation (Blue Tint):

    • If the intermediate H-Lys(Z)-OH retains a blue tint, copper is still present.

    • Solution: Dissolve in dilute HCl, treat with

      
       gas (traditional) or pass through a Chelex 100  resin column to scavenge residual copper before reprecipitation.
      
  • Low Yield in Esterification:

    • Often caused by moisture.

      
       reacts violently with water.
      
    • Solution: Use strictly anhydrous Methanol and dry the H-Lys(Z)-OH intermediate thoroughly (water content < 0.5%) before Step 2.

  • Oiling Out during Crystallization:

    • If the product separates as an oil instead of crystals in Step 2.7.

    • Solution: Scratch the glass surface with a rod or add a seed crystal. Ensure the ether is added slowly to the methanol solution.

References

  • Scott, J. W., et al. (1960). "N

    
    -Formyl-L-Lysine in Peptide Synthesis." Journal of the American Chemical Society, 82, 3727-3732.[2] (Foundational work on Copper Chelation for Lysine).
    
  • Li, G., et al. (2020). "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (PubMed Central).

  • Sigma-Aldrich. (n.d.). "Product Specification: H-Lys(Z)-OMe hydrochloride."

  • Bezas, B., & Zervas, L. (1961). "On the Peptides of L-Lysine." Journal of the American Chemical Society, 83(3), 719–722.

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Z-group stability and removal).

Sources

Foundational

Strategic Sourcing and Technical Guide: H-Lys(Z)-OMe·HCl

This technical guide provides a comprehensive analysis of H-Lys(Z)-OMe·HCl (Methyl N-epsilon-benzyloxycarbonyl-L-lysinate hydrochloride), a critical intermediate in orthogonal peptide synthesis. CAS: 27894-50-4 | Formula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of H-Lys(Z)-OMe·HCl (Methyl N-epsilon-benzyloxycarbonyl-L-lysinate hydrochloride), a critical intermediate in orthogonal peptide synthesis.

CAS: 27894-50-4 | Formula: C₁₅H₂₂N₂O₄[1][2][3][4]·HCl | M.W.: 330.81 g/mol [3][5][6][7]

Executive Technical Summary

H-Lys(Z)-OMe·HCl is a semi-protected L-lysine derivative essential for solution-phase peptide synthesis and the production of peptidomimetics. Its structural utility lies in its orthogonal protection scheme :

  • 
    -Amine (
    
    
    
    ):
    Free (as HCl salt), ready for acylation or coupling.
  • 
    -Amine (
    
    
    
    ):
    Protected by the Benzyloxycarbonyl (Z or Cbz) group, stable to mild acid (TFA) and basic conditions, but removable via catalytic hydrogenation (
    
    
    ) or strong acids (HBr/AcOH).
  • Carboxyl (

    
    -term):  Protected as a Methyl Ester (OMe), preventing oligomerization during 
    
    
    
    -activation.

This specific configuration allows researchers to extend the peptide chain at the N-terminus while preserving the lysine side chain and C-terminus for later functionalization.

Market Analysis: Price and Suppliers

Pricing for H-Lys(Z)-OMe·HCl follows a non-linear inverse power law relative to scale. The market is segmented into Research Grade (high purity, validated QC) and Process Grade (bulk, variable impurity profiles).

Supplier Tier Analysis

Prices are indicative estimates for Q1 2025 based on global catalog averages.

Supplier TierTarget AudienceTypical Pack SizePrice Range (USD)Key Value Proposition
Tier 1: Global Reference (e.g., Sigma-Aldrich/Merck, TCI)Academic/QC Labs1g – 25g$15 – $25 / gram High trust, extensive CoA, guaranteed >97.5% HPLC purity.
Tier 2: Peptide Specialists (e.g., Bachem, Iris Biotech, MCE)Drug Discovery/Pilot25g – 100g$8 – $12 / gram Specialized peptide expertise, batch consistency, lower unit cost.
Tier 3: Bulk Chemical (e.g., Enamine, Chinese CROs)Manufacturing1kg+$0.50 – $2.00 / gram Volume pricing. Requires internal QC validation by the buyer.
Sourcing Decision Logic

The following decision tree illustrates the optimal sourcing strategy based on project phase and risk tolerance.

SourcingLogic Start Sourcing Requirement Scale Scale Needed? Start->Scale Small < 50 grams Scale->Small Research Large > 100 grams Scale->Large Pilot/Mfg Tier1 Tier 1 Supplier (Sigma/TCI) High Unit Cost Small->Tier1 Speed Priority Tier2 Tier 2 Specialist (Bachem/Iris) Balanced Cost Small->Tier2 Budget Priority App Application? Large->App GMP GMP / Clinical? App->GMP Yes NonGMP R&D / Synthesis App->NonGMP No GMP->Tier2 Documentation Critical Tier3 Tier 3 Bulk (Custom Synthesis) Low Unit Cost NonGMP->Tier3 QC Internal QC Required? Tier3->QC Mandatory

Figure 1: Strategic sourcing workflow for H-Lys(Z)-OMe·HCl based on scale and regulatory requirements.

Scientific Integrity: Quality & Impurity Profile

When sourcing H-Lys(Z)-OMe[2][3][6][7]·HCl, "Purity >98%" is insufficient data. You must evaluate specific impurities that interfere with peptide coupling.[8]

Critical Impurities
  • H-Lys(Z)-OH (Free Acid): Result of ester hydrolysis.

    • Impact: Competes during coupling, leading to termination or insertion of free Lys(Z).

    • Detection: HPLC (shift in retention time) or titration.

  • H-Lys(Z)-OMe D-Isomer: Result of racemization during synthesis.

    • Impact: Introduces diastereomeric impurities in the final peptide, which are difficult to separate.

    • Spec: Optical Rotation

      
       should be +14.5° ± 0.5°  (c=2, 
      
      
      
      ) [1].[6][7]
  • H-Lys-OMe (Des-Z): Loss of Z-protection.

    • Impact: Leads to branching/dendrimer formation at the

      
      -amine.
      

Experimental Protocols

Protocol A: Quality Control (Identity & Purity Verification)

Objective: Validate incoming raw material before use in synthesis.

  • Solubility Check: Dissolve 100 mg in 1 mL distilled water. Solution must be clear and colorless. Turbidity indicates free Z-Lys-OH or inorganic salts.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

    • Visualization: Ninhydrin stain (detects free

      
      -amine).
      
    • Acceptance: Single spot,

      
      . Faint spots at origin indicate hydrolysis products.
      
  • HPLC Method:

    • Column: C18 Reverse Phase (5µm, 4.6 x 250mm).

    • Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 20 mins.

    • Detection: UV at 215 nm (peptide bond) and 254 nm (Z-group aromatic ring).

Protocol B: Usage in Peptide Coupling (DCC/HOBt Method)

Context: Coupling H-Lys(Z)-OMe·HCl to a Boc-protected amino acid (e.g., Boc-Ala-OH).

  • Neutralization (In Situ):

    • Dissolve 1.0 eq of H-Lys(Z)-OMe·HCl in DMF/DCM (1:1).

    • Add 1.0 eq of NMM (N-methylmorpholine) or DIEA at 0°C.

    • Note: Do not use excess base; it promotes racemization of the ester.

  • Activation:

    • In a separate vessel, dissolve 1.1 eq of Boc-Amino Acid and 1.1 eq HOBt .

    • Add 1.1 eq DCC (or EDC·HCl) at 0°C. Stir for 15 min.

  • Coupling:

    • Add the neutralized Lysine solution to the activated amino acid.

    • Stir at 0°C for 1 hour, then warm to Room Temp (RT) overnight.

  • Workup:

    • Filter off DCU urea (if using DCC).

    • Wash organic layer with 5%

      
       (removes unreacted acid), 1M 
      
      
      
      (removes unreacted amine), and Brine.

Chemical Mechanism & Pathway

The utility of H-Lys(Z)-OMe[6]·HCl relies on the stability differential between the Z-group and the Methyl Ester.

ReactionPathway Start H-Lys(Z)-OMe·HCl (Starting Material) Step1 Neutralization (Base: DIEA/NMM) Start->Step1 FreeAmine H-Lys(Z)-OMe (Free Amine) Step1->FreeAmine - HCl Coupling Coupling with PG-Amino Acid-OH FreeAmine->Coupling Dipeptide PG-AA-Lys(Z)-OMe (Protected Dipeptide) Coupling->Dipeptide PathA Path A: C-Term Deprotection (Saponification: LiOH/MeOH) Dipeptide->PathA PathB Path B: Side-Chain Deprotection (Hydrogenolysis: H2/Pd-C) Dipeptide->PathB ProdA PG-AA-Lys(Z)-OH (Ready for fragment condensation) PathA->ProdA Base Sensitive ProdB PG-AA-Lys(H)-OMe (Ready for side-chain modification) PathB->ProdB H2 Sensitive

Figure 2: Orthogonal deprotection pathways utilizing H-Lys(Z)-OMe in peptide synthesis.

Handling and Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to hydrolysis of the methyl ester to the free acid (H-Lys(Z)-OH), rendering the material impure.

  • Storage Conditions:

    • Long-term: -20°C , desiccated.

    • Short-term: +4°C , tightly sealed.

  • Handling: Allow the bottle to equilibrate to room temperature before opening to prevent condensation on the powder.

References

  • National Institutes of Health (NIH). (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 5, 2026, from [Link]

  • MDPI. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlining Peptide Synthesis Through In Situ Neutralization of H-Lys(Z)-OMe.HCl with Triethylamine

Introduction: The Critical Role of Amine Availability in Peptide Coupling In the intricate process of peptide synthesis, the formation of the amide bond is the cornerstone of chain elongation. This crucial step hinges on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amine Availability in Peptide Coupling

In the intricate process of peptide synthesis, the formation of the amide bond is the cornerstone of chain elongation. This crucial step hinges on the nucleophilic attack of a free amine group from one amino acid onto the activated carboxyl group of another.[1][2] Consequently, ensuring the availability of a deprotonated, nucleophilic amine is paramount for a successful and efficient coupling reaction. Many amino acid building blocks, including H-Lys(Z)-OMe.HCl, are supplied as hydrochloride salts to enhance their stability and shelf-life. However, this salt form protonates the primary amine, rendering it non-nucleophilic and incapable of participating in the coupling reaction. Therefore, a neutralization step is an indispensable prerequisite to unmask the reactive amine. This application note provides a detailed protocol and the underlying scientific rationale for the neutralization of H-Lys(Z)-OMe.HCl using triethylamine (TEA) directly within the coupling reaction mixture, a technique known as in situ neutralization. This approach is favored for its efficiency and for minimizing potential side reactions.[3][4][5]

The Mechanism of Neutralization and the Role of Triethylamine

Triethylamine (TEA) is a tertiary amine that functions as an organic base.[6] Its primary role in this context is to act as a proton scavenger.[6] The lone pair of electrons on the nitrogen atom of TEA readily accepts the proton from the ammonium group of H-Lys(Z)-OMe.HCl. This acid-base reaction liberates the free α-amino group of the lysine derivative, making it available for nucleophilic attack on the activated carboxyl group of the coupling partner.

The reaction can be represented as follows:

H₃N⁺-Lys(Z)-OMe.Cl⁻ + N(CH₂CH₃)₃ → H₂N-Lys(Z)-OMe + [HN(CH₂CH₃)₃]⁺Cl⁻

The by-product of this neutralization is triethylammonium chloride, a salt that is typically soluble in the reaction solvent but can be readily removed during the subsequent work-up procedure.[7]

Employing the in situ neutralization protocol, where the neutralization occurs concurrently with the coupling reaction, offers several advantages. It streamlines the workflow by eliminating a separate neutralization and washing step.[8] More critically, it minimizes the time the deprotected amino acid spends as a free amine before coupling, which can reduce the risk of side reactions such as diketopiperazine formation, especially when coupling the second amino acid to a dipeptide ester. Furthermore, for challenging peptide sequences prone to aggregation, minimizing the time the peptide-resin is in a neutral state can enhance coupling efficiency.[8]

Experimental Protocol: In Situ Neutralization and Coupling of H-Lys(Z)-OMe.HCl

This protocol outlines the in situ neutralization and coupling of H-Lys(Z)-OMe.HCl to an N-terminally protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH) in a solution-phase synthesis.

Materials and Reagents:
  • H-Lys(Z)-OMe.HCl

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Reagents for work-up (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Step-by-Step Procedure:
  • Preparation of the Reaction Vessel: Ensure all glassware is thoroughly dried to prevent hydrolysis of the activated ester intermediate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the coupling agent (e.g., HBTU, 1.0 eq) in the chosen anhydrous solvent (e.g., DCM or DMF).

    • In a separate flask, dissolve H-Lys(Z)-OMe.HCl (1.0 eq) in the same anhydrous solvent.

  • In Situ Neutralization and Coupling:

    • To the solution of H-Lys(Z)-OMe.HCl, add triethylamine (2.0-2.2 eq). The first equivalent is to neutralize the hydrochloride salt, and the subsequent equivalent is to maintain a basic environment for the coupling reaction.

    • Immediately add the H-Lys(Z)-OMe/TEA solution to the pre-activated N-protected amino acid solution.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. This typically takes 1-4 hours.

  • Work-up Procedure:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acidic components), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data Summary

ParameterRecommended ValueRationale
H-Lys(Z)-OMe.HCl 1.0 equivalentThe limiting reagent in the coupling reaction.
N-protected Amino Acid 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Coupling Agent (e.g., HBTU) 1.0 - 1.2 equivalentsTo ensure efficient activation of the carboxylic acid.
Triethylamine (TEA) 2.0 - 2.2 equivalents1.0 eq for neutralization, 1.0-1.2 eq to maintain basicity for coupling.
Reaction Temperature Room TemperatureSufficient for most standard coupling reactions.
Reaction Time 1 - 4 hoursMonitor by TLC for completion.

Workflow Visualization

Neutralization_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction In Situ Neutralization & Coupling cluster_workup Work-up & Purification H-Lys(Z)-OMe.HCl H-Lys(Z)-OMe.HCl Reaction_Mixture Reaction Mixture in Anhydrous Solvent H-Lys(Z)-OMe.HCl->Reaction_Mixture N-Protected_AA N-Protected Amino Acid N-Protected_AA->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Reaction_Mixture TEA Triethylamine (TEA) TEA->Reaction_Mixture 2.0-2.2 eq Quenching Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction_Mixture->Quenching TLC Monitoring Drying Drying over Na₂SO₄ Quenching->Drying Purification Purification (Chromatography) Drying->Purification Final_Product Protected Dipeptide Purification->Final_Product

Caption: Workflow for the in situ neutralization and coupling of H-Lys(Z)-OMe.HCl.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The subsequent work-up procedure is designed to systematically remove unreacted reagents and by-products. The final purification step, if necessary, allows for the isolation of the desired dipeptide in high purity, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The use of a slight excess of the N-protected amino acid and coupling agent helps to ensure that the more valuable H-Lys(Z)-OMe.HCl is fully consumed.

Conclusion and Field-Proven Insights

The in situ neutralization of H-Lys(Z)-OMe.HCl with triethylamine is a robust and efficient method for preparing this amino acid derivative for peptide coupling. By combining the neutralization and coupling steps, this protocol streamlines the synthesis process, saves time, and can improve yields, particularly for challenging sequences. The key to success lies in the use of anhydrous solvents to prevent premature hydrolysis of the activated species and the correct stoichiometry of triethylamine to ensure complete neutralization and facilitate the coupling reaction. While TEA is a widely used and effective base, for highly sensitive amino acids or coupling reactions prone to racemization, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be considered as an alternative.

References

  • BDMAEE. (2025). triethylamine finds extensive application in the pharmaceutical industry as a solvent and base. Retrieved from [Link]

  • TRIETHYLAMINE. (n.d.). TRIETHYLAMINE. Retrieved from [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • National Toxicology Program. (1999). Nomination Background: Triethylamine (CASRN: 121-44-8). Retrieved from [Link]

  • Google Patents. (n.d.). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • Sciencemadness Wiki. (2023). Triethylamine. Retrieved from [Link]

  • ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. Retrieved from [Link]

  • Reddit. (2022). Peptide bonds are formed with primary or secondary amines??. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring Ligand Non-Innocence of Coordinatively-Versatile Diamidodipyrrinato Cobalt Complexes - Supporting Information. Retrieved from [Link]

  • ACS Publications. (2014). Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide bond. Retrieved from [Link]

  • Reddit. (2015). Triethylamine removal. Retrieved from [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

Sources

Application

Using H-Lys(Z)-OMe.HCl in solution phase peptide synthesis

Technical Application Note: H-Lys(Z)-OMe·HCl in Solution Phase Peptide Synthesis Executive Summary & Strategic Utility H-Lys(Z)-OMe[1][2][3]·HCl (CAS: 27894-50-4) is a critical intermediate in solution-phase peptide synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: H-Lys(Z)-OMe·HCl in Solution Phase Peptide Synthesis

Executive Summary & Strategic Utility

H-Lys(Z)-OMe[1][2][3]·HCl (CAS: 27894-50-4) is a critical intermediate in solution-phase peptide synthesis, offering a robust orthogonal protection strategy. Unlike solid-phase synthesis (SPPS) which relies heavily on Fmoc/tBu or Boc/Bzl chemistries, solution-phase synthesis often requires unique protecting group combinations to facilitate fragment condensation and scale-up.

Why use H-Lys(Z)-OMe·HCl?

  • Orthogonality: The Z (Benzyloxycarbonyl, Cbz) group on the

    
    -amine is stable to the acidic conditions used to remove Boc groups (TFA/DCM) and the basic conditions used to remove Fmoc groups (Piperidine/DMF). It is selectively removed via catalytic hydrogenolysis (
    
    
    
    /Pd-C), preserving other acid/base-labile groups.
  • C-Terminal Versatility: The methyl ester (OMe) serves as a semi-permanent C-terminal protection. It allows for chain elongation at the N-terminus and can be later converted to a free acid (via saponification) or a hydrazide (via hydrazinolysis) for fragment coupling.

  • Solubility Profile: The hydrochloride salt form ensures long-term stability and high water solubility, but it requires precise in situ neutralization during organic synthesis to liberate the nucleophilic

    
    -amine.
    

Chemical Properties & Handling

PropertySpecification
Chemical Name

-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride
Formula

Molecular Weight 330.81 g/mol
Appearance White to off-white crystalline powder
Solubility High: Water, DMSO, Methanol. Moderate: DMF. Low: DCM, Ethyl Acetate (unless neutralized).
Hygroscopicity Hygroscopic.[3] Store in a desiccator at -20°C. Warm to room temperature before opening to prevent condensation.

Protocol A: Amide Coupling (Chain Elongation)

Context: Coupling H-Lys(Z)-OMe·HCl to the carboxyl group of an N-protected amino acid (e.g., Boc-Ala-OH) using EDC/HOBt.

Critical Mechanism: The supplied compound is a hydrochloride salt (


). The amine is protonated and non-nucleophilic. You must  neutralize it with a tertiary base (e.g., NMM, DIPEA, TEA) to generate the free amine (

) for the reaction to proceed.
Reagents:
  • Carboxyl Component: N-protected amino acid (1.0 equiv)

  • Amine Component: H-Lys(Z)-OMe[1][2][3][4]·HCl (1.0 – 1.1 equiv)[2]

  • Coupling Agents: EDC·HCl (1.1 equiv) and HOBt (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.0 – 2.2 equiv)

  • Solvent: DMF or DCM/DMF mixture (Concentration ~0.1 M - 0.2 M)

Step-by-Step Procedure:
  • Activation (Pre-activation is recommended):

    • Dissolve the N-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in the minimum amount of DMF/DCM.

    • Cool to 0°C in an ice bath.

    • Add EDC[5][6][7][8]·HCl (1.1 equiv).[2] Stir for 15 minutes at 0°C. Note: This forms the active OBt-ester.

  • Neutralization & Addition:

    • In a separate vial, dissolve H-Lys(Z)-OMe·HCl (1.1 equiv) in DMF.

    • Add the Base (NMM or DIPEA, 1.0 equiv relative to the Lysine salt) to this vial. Caution: Exothermic.

    • Transfer the neutralized Lysine solution dropwise into the activated carboxylic acid mixture.

    • Add the remaining Base (1.0 equiv) to the main reaction vessel to ensure pH remains basic (~pH 8 on wet pH paper).

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 4–16 hours.

    • Monitoring: Check TLC (System: CHCl3/MeOH 9:1). The starting H-Lys(Z)-OMe spot (ninhydrin active, usually near baseline) should disappear.

  • Work-up (The "Solution Phase Advantage"):

    • Evaporate DMF under reduced pressure (rotavap at <45°C) if volume is large.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1 (Acidic): Wash 2x with 5%

      
       or 1M HCl. Purpose: Removes unreacted amine, DIPEA, and DMAP.
      
    • Wash 2 (Basic): Wash 2x with Saturated

      
      . Purpose: Removes unreacted acid and HOBt.
      
    • Wash 3 (Neutral): Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate to yield the protected dipeptide.
      

Protocol B: Orthogonal Deprotection

Scenario 1: Removal of Z-Group (Side Chain Deprotection)

The Z group is removed by catalytic hydrogenolysis. This is ideal because it generates toluene and


 as byproducts, leaving a clean free amine.
  • Reagents:

    
     gas (balloon), 10% Pd/C catalyst, Methanol or Ethanol.
    
  • Procedure:

    • Dissolve peptide in MeOH.

    • Add 10% Pd/C (10% by weight of peptide). Caution: Pd/C is pyrophoric; add under inert gas.

    • Purge with

      
       and stir under a hydrogen balloon for 2–4 hours.
      
    • Filter through Celite to remove catalyst. Concentrate filtrate.

Scenario 2: Saponification of Methyl Ester (C-Terminal Deprotection)
  • Reagents: LiOH (2-3 equiv), THF/Water (1:1).

  • Procedure:

    • Dissolve peptide in THF/Water.

    • Add LiOH at 0°C.

    • Monitor by TLC.[6] Hydrolysis is usually fast (1–2 hours).

    • Acidify: Carefully acidify with 1M HCl to pH 2–3.

    • Extract with EtOAc.[6]

  • Risk: Racemization.[7][9][10][11][12] Using LiOH is milder than NaOH. Keep temperature low (0°C) to prevent epimerization of the

    
    -carbon.
    

Visualizing the Workflow

G Start H-Lys(Z)-OMe.HCl (Solid, Stable Salt) Neutralization Neutralization (DIPEA/NMM in DMF) Start->Neutralization Dissolve FreeAmine Free Amine H-Lys(Z)-OMe Neutralization->FreeAmine -HCl Coupling Coupling Reaction (Amide Bond Formation) FreeAmine->Coupling Nucleophilic Attack Activation Activation of R-COOH (EDC/HOBt) Activation->Coupling Activated Ester Workup Work-up (Acid/Base Extraction) Coupling->Workup 4-16 hrs Product Protected Peptide R-CO-Lys(Z)-OMe Workup->Product Purified Intermediate PathH2 H2 / Pd-C (Z Removal) Product->PathH2 PathLiOH LiOH / H2O (OMe Saponification) Product->PathLiOH Final1 R-CO-Lys(NH2)-OMe PathH2->Final1 Orthogonal Final2 R-CO-Lys(Z)-OH PathLiOH->Final2 C-Term Activation

Figure 1: Strategic workflow for integrating H-Lys(Z)-OMe.HCl into peptide synthesis, highlighting the critical neutralization step and orthogonal deprotection pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure at least 1.0 equiv of base is added specifically to the Lysine solution before mixing. Verify pH > 8.[2]
Racemization High pH or temperature during saponification.Use LiOH instead of NaOH. Perform saponification at 0°C. Minimize reaction time.
Diketopiperazine (DKP) Cyclization of dipeptide methyl esters.DKP formation is a risk for dipeptide esters (e.g., Pro-Lys). Avoid storing the free amine dipeptide ester; couple the third amino acid immediately.
Incomplete Z-Removal Catalyst poisoning (Sulphur/Amines).Ensure the starting material is free of thiols. Increase catalyst loading or use

pressure (Parr shaker) instead of a balloon.

References

  • Sigma-Aldrich. H-Lys(Z)-OMe hydrochloride Product Specification. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of Z-group stability and orthogonality). Link

  • Organic Syntheses. Peptide Coupling Procedures using EDC/HOBt. Org. Synth. 1985, 63, 183. (Standard protocol adaptation). Link

  • MedChemExpress. H-Lys(Z)-OMe.HCl Datasheet and Storage. Link

Sources

Method

Application Note: Precision Hydrolysis of H-Lys(Z)-OMe·HCl

Abstract This application note provides a rigorous technical guide for the selective hydrolysis of the methyl ester in H-Lys(Z)-OMe·HCl (Methyl N-epsilon-benzyloxycarbonyl-L-lysinate hydrochloride) to yield H-Lys(Z)-OH ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical guide for the selective hydrolysis of the methyl ester in H-Lys(Z)-OMe·HCl (Methyl N-epsilon-benzyloxycarbonyl-L-lysinate hydrochloride) to yield H-Lys(Z)-OH . While conceptually simple, the presence of the base-labile methyl ester alongside the acid-labile/hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group requires precise control of reaction conditions. This guide details the mechanistic pathway, critical process parameters (CPPs) to prevent racemization, and a validated Lithium Hydroxide (LiOH) protocol for high-purity isolation.

Introduction & Chemical Context

The transformation of H-Lys(Z)-OMe to H-Lys(Z)-OH is a cornerstone reaction in peptide synthesis and peptidomimetic drug design. The target molecule, H-Lys(Z)-OH, is a critical intermediate where the


-amine is protected (preventing branching), while the 

-amine and

-carboxylic acid are available for backbone elongation or cyclization.
Key Challenges
  • Selectivity: The Z-group is generally stable to mild base, but harsh saponification (high temperature, strong alkalis like NaOH/KOH in excess) can lead to degradation or cleavage.

  • Racemization: Base-catalyzed hydrolysis of amino acid esters proceeds via an enolate intermediate. Excessive base concentration or prolonged reaction times can cause epimerization at the chiral

    
    -carbon, converting L-Lysine to D-Lysine.
    
  • Solubility & Isolation: The starting material is a hydrochloride salt (hydrophilic/ionic). The intermediate is a carboxylate salt. The final product is a zwitterion with distinct solubility windows, making pH control during workup the critical success factor.

Mechanistic Insight

Understanding the molecular events is essential for troubleshooting. The reaction is a nucleophilic acyl substitution driven by hydroxide ions.

Reaction Pathway[1][2][3][4][5]
  • Neutralization: The first equivalent of base neutralizes the ammonium salt (HCl), liberating the free

    
    -amine.
    
  • Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The methoxide group is eliminated, reforming the carbonyl.

  • Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid. This irreversible step drives the equilibrium forward, trapping the product as the carboxylate anion.

Visualized Mechanism

The following diagram details the electron flow and transition states.

HydrolysisMechanism Start H-Lys(Z)-OMe·HCl (Starting Material) Step1 Neutralization (Free Amine) Start->Step1 + 1 eq. Base (- HCl) Tetra Tetrahedral Intermediate Step1->Tetra + OH⁻ Attack Racemization Enolate Formation (Racemization Risk) Step1->Racemization Excess Base or Heat CarbAnion Carboxylate Anion (Stable Salt) Tetra->CarbAnion - MeO⁻ (Elimination) Final H-Lys(Z)-OH (Zwitterion) CarbAnion->Final + H⁺ (pH 6) (Precipitation)

Figure 1: Mechanistic pathway of base-catalyzed hydrolysis including the critical racemization off-ramp.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Base Selection LiOH (Lithium Hydroxide)LiOH is milder than NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, potentially activating the ester for hydrolysis without requiring high pH, thus reducing racemization risk [1].
Solvent System THF : Water (2:1 to 3:1) The starting material is water-soluble, but the Z-protected side chain adds lipophilicity. THF ensures the organic portion remains solvated while water carries the hydroxide nucleophile.
Temperature 0°C to +20°C CRITICAL. Never heat this reaction. Higher temperatures exponentially increase the rate of

-proton abstraction (racemization) relative to ester hydrolysis [2].
Stoichiometry 2.0 - 2.5 Equivalents 1.0 eq is consumed to neutralize the HCl salt. 1.0-1.5 eq is required for hydrolysis. Excess base (>3 eq) promotes side reactions.

Standardized Protocol: LiOH-Mediated Hydrolysis

Materials Required[1][2][3][6][7][8][9][10][11][12]
  • Substrate: H-Lys(Z)-OMe·HCl (MW: ~330.8 g/mol )

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Solvents: Tetrahydrofuran (THF), Distilled Water, 1N HCl, Ethanol (optional for washing).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of H-Lys(Z)-OMe·HCl in 3 mL of water .

  • Solvent Addition: Add 6 mL of THF to the aqueous solution. The mixture should remain clear.

    • Note: If turbidity occurs, add minimal methanol dropwise until clear.

  • Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.

Phase 2: Saponification[1]
  • Base Addition: Prepare a solution of 2.2 mmol LiOH·H₂O (2.2 eq) in 2 mL of water . Add this solution dropwise to the reaction flask over 5 minutes.

    • Why Dropwise? Prevents localized "hotspots" of high pH that cause racemization.

  • Monitoring: Allow the reaction to warm naturally to room temperature (20-25°C). Stir for 1–2 hours .

  • Validation (TLC): Monitor consumption of starting material (TLC System: n-Butanol/Acetic Acid/Water 4:1:1).

    • Starting Material: Higher R_f (Ester).

    • Product: Lower R_f (Free Acid).

Phase 3: Workup & Isolation (Isoelectric Precipitation)
  • Solvent Removal: Evaporate the THF under reduced pressure (Rotavap) at <30°C. You will be left with an aqueous residue.

  • Neutralization: Cool the aqueous residue to 0°C. Carefully add 1N HCl dropwise while monitoring pH.

  • Target pH: Adjust pH to ~6.0 - 6.5 (The approximate isoelectric point of Z-Lys-OH).

    • Observation: A white precipitate (the zwitterion) should form.

  • Crystallization: Let the suspension stand at 4°C for 2 hours to maximize yield.

  • Filtration: Filter the white solid. Wash with a small amount of ice-cold water followed by cold ethanol/ether (1:1) to remove trace lipophilic impurities.

  • Drying: Dry under high vacuum over P₂O₅ to yield H-Lys(Z)-OH as a white powder.

Experimental Workflow Diagram

Workflow Start Dissolve H-Lys(Z)-OMe·HCl in THF/H₂O (3:1) Cool Cool to 0°C Start->Cool React Add LiOH (2.2 eq) Stir 1-2h @ RT Cool->React Evap Evaporate THF (Rotavap <30°C) React->Evap Acidify Acidify to pH 6.0 (Isoelectric Point) Evap->Acidify Isolate Filter Precipitate Wash & Dry Acidify->Isolate

Figure 2: Operational workflow for the isolation of zwitterionic H-Lys(Z)-OH.

Analytical Validation

To ensure the protocol was successful and meets drug-development standards, perform the following checks:

MethodExpected ResultFailure Mode Indicator
1H NMR (D₂O/NaOD) Disappearance of methyl singlet (~3.7 ppm). Retention of benzylic protons (~5.1 ppm).Presence of methyl peak = Incomplete hydrolysis. Loss of aromatic signals = Z-group cleavage.
Chiral HPLC Single peak matching L-standard.Split peak or shoulder = Racemization occurred.
Mass Spec (ESI) [M+H]⁺ = 281.3 Da.[M+15]⁺ = Methyl ester remaining.

Troubleshooting Guide

Issue: No precipitate forms at pH 6.

  • Cause: The product might be too soluble in the remaining water volume.

  • Solution: Reduce the water volume further by lyophilization or evaporation. Alternatively, add Ethanol to induce precipitation (antisolvent effect). If that fails, load the aqueous solution onto a cation exchange resin (e.g., Dowex 50W), wash with water, and elute with dilute ammonia.

Issue: Product is an oil/sticky gum.

  • Cause: Presence of residual THF or impurities.

  • Solution: Triturate (grind) the oil with diethyl ether or hexanes. This often induces crystallization of the zwitterion.

Issue: Racemization detected (>1% D-isomer).

  • Cause: Temperature too high or pH > 12 during reaction.

  • Solution: Repeat reaction strictly at 0°C. Switch base from LiOH to Ba(OH)₂ (barium salts often suppress racemization) or reduce reaction time.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed stability profiles of Cbz groups under basic conditions).

  • Kaiser, E., & Benner, S. A. (2005).[3] Hydrolysis-induced racemization of amino acids.[4][5] ResearchGate. (Mechanistic discussion on enolization rates).

  • Sigma-Aldrich. (2024). Product Specification: H-Lys(Z)-OMe hydrochloride. (Physical properties and solubility data).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of orthogonality).

Sources

Application

Synthesis of Lysine-Based Dendrimers Using H-Lys(Z)-OMe.HCl: An Application Note and Protocol

Introduction: The Architectural Elegance of Lysine Dendrimers Dendrimers, with their highly branched, three-dimensional architecture, represent a unique class of synthetic polymers. Their well-defined structure, multival...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Lysine Dendrimers

Dendrimers, with their highly branched, three-dimensional architecture, represent a unique class of synthetic polymers. Their well-defined structure, multivalency, and nanoscale dimensions make them ideal candidates for a range of biomedical applications, including drug delivery, gene therapy, and diagnostics.[1][2] Among the various types of dendrimers, those based on the amino acid lysine have garnered significant attention due to their inherent biocompatibility and biodegradability.[3][4] The primary amino groups on the surface of poly-L-lysine (PLL) dendrimers provide a versatile platform for the attachment of drugs, targeting ligands, and imaging agents.[3][4]

This application note provides a detailed protocol for the synthesis of lysine-based dendrimers using Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe.HCl) as a key building block. We will explore the divergent synthetic strategy, offering step-by-step instructions and explaining the critical considerations for each reaction.

The Strategic Choice of H-Lys(Z)-OMe.HCl

The selection of the starting material is paramount in dendrimer synthesis. H-Lys(Z)-OMe.HCl is an excellent choice for the divergent approach due to its orthogonal protecting groups. The benzyloxycarbonyl (Z) group protects the ε-amino group, while the methyl ester (OMe) protects the α-carboxyl group. The α-amino group remains as a hydrochloride salt, ready for coupling reactions. This orthogonal protection scheme allows for the selective deprotection and elaboration of the dendrimer structure generation by generation.

Divergent Synthesis of Lysine Dendrimers: A Step-by-Step Protocol

The divergent synthesis of lysine dendrimers begins from a central core and extends outwards. In this protocol, we will use a simple amine as the core to initiate the growth of the dendrimer.

Materials and Reagents
  • H-Lys(Z)-OMe.HCl (Nε-Z-L-lysine methyl ester hydrochloride)[5]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Trifluoroacetic acid (TFA)

  • Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

  • Ethylenediamine (as the core)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, dialysis tubing)

Generation 0 (G0) Synthesis: Core Functionalization

The first step involves the coupling of H-Lys(Z)-OMe.HCl to the ethylenediamine core.

  • Activation of H-Lys(Z)-OMe.HCl: Dissolve H-Lys(Z)-OMe.HCl (2.2 eq.) and HOBt (2.2 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (2.2 eq.) and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Coupling Reaction: In a separate flask, dissolve ethylenediamine (1.0 eq.) in anhydrous DMF and add TEA (2.2 eq.). Add the activated H-Lys(Z)-OMe.HCl solution dropwise to the ethylenediamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the DMF under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude G0 dendrimer. Purify the product by column chromatography (silica gel, using a gradient of methanol in dichloromethane).

Generation 1 (G1) and Higher Generations: The Iterative Cycle

The synthesis of higher generations follows a two-step iterative process: (1) deprotection of the terminal amino groups and (2) coupling of additional H-Lys(Z)-OMe.HCl.

Step 1: Deprotection of the Methyl Ester (Saponification)

  • Dissolve the purified G0 dendrimer in a mixture of methanol and water.

  • Add a solution of LiOH (1.1 eq. per ester group) in water dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1N HCl) to pH ~7.

  • Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent to remove any unreacted starting material. The deprotected dendrimer (G0-acid) will remain in the aqueous layer. Lyophilize to obtain the product.

Step 2: Coupling for G1 Synthesis

  • Activation: Activate H-Lys(Z)-OMe.HCl (2.2 eq. per free carboxyl group on G0-acid) using DCC and HOBt in DMF as described for the G0 synthesis.

  • Coupling: Dissolve the G0-acid in DMF with TEA (1.1 eq. per carboxyl group) and add the activated H-Lys(Z)-OMe.HCl solution. Stir at room temperature for 24-48 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as for the G0 synthesis to obtain the G1 dendrimer with terminal methyl ester groups.

This two-step cycle of saponification and coupling is repeated to synthesize G2, G3, and higher generation dendrimers. With each generation, the number of terminal groups doubles.

Final Deprotection of the Z-groups

Once the desired generation is achieved, the terminal Z-groups can be removed to expose the primary amino groups.

  • Dissolve the Z-protected dendrimer in TFA.

  • Add a solution of HBr in acetic acid (e.g., 33% HBr in AcOH) and stir at room temperature for 4-6 hours.[6]

  • Precipitate the deprotected dendrimer by adding the reaction mixture to cold diethyl ether.[6]

  • Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

  • Further purification can be achieved by dialysis against water to remove any remaining salts.

Visualizing the Synthesis: Divergent Growth Workflow

The following diagram illustrates the iterative nature of the divergent synthesis of lysine dendrimers.

Divergent_Synthesis cluster_G0 Generation 0 cluster_G1 Generation 1 cluster_G2 Generation 2 cluster_Final Final Deprotection G0_start Ethylenediamine (Core) G0_couple Couple with 2x H-Lys(Z)-OMe.HCl G0_start->G0_couple G0_product G0-(OMe)₂ G0_couple->G0_product G1_deprotect Saponification (LiOH) G0_product->G1_deprotect Iterate G1_couple Couple with 4x H-Lys(Z)-OMe.HCl G1_deprotect->G1_couple G1_product G1-(OMe)₄ G1_couple->G1_product G2_deprotect Saponification (LiOH) G1_product->G2_deprotect Iterate G2_couple Couple with 8x H-Lys(Z)-OMe.HCl G2_deprotect->G2_couple G2_product G2-(OMe)₈ G2_couple->G2_product Final_deprotect Z-group Removal (HBr/AcOH) G2_product->Final_deprotect Proceed to final step Final_product Deprotected Dendrimer-(NH₂)ₙ Final_deprotect->Final_product

Caption: Divergent synthesis workflow for lysine dendrimers.

Characterization and Quality Control

Thorough characterization at each generation is crucial to ensure the synthesis of well-defined dendrimers.

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the structure and purity of the dendrimer at each generation.Disappearance of methyl ester protons (~3.7 ppm) after saponification. Appearance of characteristic peaks for the lysine backbone and protecting groups. Integration of peaks should correspond to the expected number of protons.[7][8]
¹³C NMR Spectroscopy To further confirm the carbon framework of the dendrimer.Consistent chemical shifts for the repeating lysine units.[7][8]
Mass Spectrometry (ESI-MS or MALDI-TOF) To determine the molecular weight and confirm the monodispersity of the dendrimer.A single major peak corresponding to the calculated molecular weight of the desired generation.[7]
FT-IR Spectroscopy To monitor the presence of key functional groups.Observation of amide bond formation and the presence/absence of ester and carbamate carbonyl stretches.

Applications in Drug Development

The resulting poly-L-lysine dendrimers, with their positively charged surface (at physiological pH), are highly promising for various biomedical applications.

  • Gene Delivery: The cationic surface of the deprotected dendrimers can efficiently complex with negatively charged nucleic acids (DNA and siRNA), forming "dendriplexes" that can be readily taken up by cells.[2][8] The high density of primary amines also contributes to the "proton sponge" effect, facilitating endosomal escape and the release of the genetic material into the cytoplasm.

  • Drug Delivery: The interior of the dendrimer can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1] The surface amino groups can be conjugated with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby reducing off-target toxicity.[3]

  • Antimicrobial Agents: Lysine-based dendrimers have demonstrated inherent antimicrobial and antifungal properties.[1][3] Their polycationic nature allows them to disrupt the integrity of microbial cell membranes.

Troubleshooting and Expert Insights

  • Incomplete Reactions: Incomplete coupling or deprotection reactions are common challenges in dendrimer synthesis, leading to structural defects.[3] To mitigate this, use a slight excess of reagents, ensure anhydrous reaction conditions for coupling steps, and carefully monitor reaction progress using appropriate analytical techniques (TLC, NMR).

  • Purification Challenges: As the dendrimer generation increases, purification becomes more difficult due to the increasing molecular weight and number of functional groups.[3] Techniques like dialysis and size exclusion chromatography become more effective for higher generations.[6] Solid-phase synthesis can also be an attractive alternative to simplify purification.[9][10][11]

  • Steric Hindrance: At higher generations (typically above G4 or G5), steric hindrance can impede complete reactions at the periphery, leading to an increase in structural defects.[3]

Conclusion

The synthesis of lysine-based dendrimers using H-Lys(Z)-OMe.HCl via a divergent approach offers a robust and reproducible method for producing well-defined nanostructures. The protocols outlined in this application note provide a foundation for researchers to synthesize and explore the potential of these fascinating macromolecules in various scientific and therapeutic areas. Careful execution of the synthetic steps and rigorous characterization are essential for obtaining high-quality dendrimers with the desired properties for their intended applications.

References

  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega.
  • H-Lys(Z)-OMe.
  • Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. PubMed.
  • Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot.
  • Synthesis and Conformations of Dendronized Poly(L-lysine).
  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers.
  • Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applic
  • Synthesis and characterization of poly-L-lysine dendrimers.
  • NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery.
  • Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry.
  • Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications.
  • H-Lys(Z)-OMe >= 97.5 HPLC 27894-50-4. Sigma-Aldrich.
  • H-Lys(Boc)-OMe >= 98.0 TLC 2389-48-2. Sigma-Aldrich.
  • Convergent chemical synthesis and high-resolution x-ray structure of human lysozyme. PNAS.
  • Applications and Limitations of Dendrimers in Biomedicine.
  • H-Lys(Z)-OMe HCl [27894-50-4]. Aapptec Peptides.
  • Application of Lysine-Based Peptide Dendrimers For Gene Delivery: A Functional Transfection In Vitro.
  • NMR STUDIES OF FUNCTIONALIZED PEPTIDE DENDRIMERS. LUTPub.
  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Semantic Scholar.
  • Mechanism of ɛ-Poly-l-Lysine Production and Accumulation Revealed by Identification and Analysis of an ɛ-Poly-l-Lysine-Degrading Enzyme. Applied and Environmental Microbiology.
  • H-Lys(Boc)-OMe HCl [2389-48-2]. Aapptec Peptides.
  • H-D-Lys(Z)-OMe · HCl. Bachem Products.

Sources

Method

Reaction conditions for acylation of H-Lys(Z)-OMe.HCl alpha-amine

This Application Note is designed for researchers and process chemists optimizing the N- -acylation of H-Lys(Z)-OMe·HCl . It addresses the specific challenges of handling lysine ester hydrochloride salts, including solub...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the N-


-acylation of H-Lys(Z)-OMe·HCl . It addresses the specific challenges of handling lysine ester hydrochloride salts, including solubility, base-mediated neutralization, and the prevention of racemization.

Application Note: Optimized Reaction Conditions for N- -Acylation of H-Lys(Z)-OMe·HCl


-(benzyloxycarbonyl)-L-lysinate hydrochloride (CAS: 27894-50-4)

Executive Summary

The acylation of H-Lys(Z)-OMe·HCl is a critical step in the synthesis of peptidomimetics and lysine-based dendrimers. Unlike free amines, the hydrochloride salt requires in situ neutralization, which introduces risks of solubility issues and base-catalyzed racemization at the


-carbon. This guide provides two validated protocols: Standard Acetylation  (for capping) and Peptide Coupling  (for chain elongation), ensuring high yield (>95%) and optical purity.
Key Substrate Properties
PropertySpecificationCritical Note
Molecular Weight 330.81 g/mol Includes HCl salt.
Solubility Water, DMSO, DMF, MeOHPoor solubility in pure DCM/EtOAc until neutralized.
pKa (

-NH

)
~7.8Requires base (TEA/DIPEA) to generate nucleophilic amine.
Lability Z-group (Cbz)Stable to TFA and mild base; sensitive to hydrogenolysis (

).
Risk Factor RacemizationHigh risk if excess strong base is used > pH 10.

Reaction Mechanism & Critical Control Points

The reaction proceeds via a nucleophilic acyl substitution. The critical step is the deprotonation of the ammonium salt (


) to the free amine (

) without abstracting the

-proton, which leads to racemization via an enolate intermediate.
Mechanistic Pathway (Graphviz)

ReactionMechanism Substrate H-Lys(Z)-OMe·HCl (Ammonium Salt) FreeAmine Free Amine (Nucleophile) Substrate->FreeAmine Deprotonation (-HCl) Base Base (DIPEA/TEA) Base->FreeAmine Racemization RISK: Enolization (Racemization) FreeAmine->Racemization Excess Base High Temp Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack AcylAgent Acylating Agent (Anhydride/Active Ester) AcylAgent->Intermediate Product Acylated Product Ac-Lys(Z)-OMe Intermediate->Product Elimination

Figure 1: Mechanistic pathway highlighting the competition between productive acylation and the risk of racemization during the neutralization step.

Validated Protocols

Protocol A: Chemical Capping (Acetylation/Benzoylation)

Objective: Conversion of the


-amine to an amide (e.g., Acetyl-Lys(Z)-OMe) using acid anhydrides or chlorides.
Recommended Solvent:  DMF (Dimethylformamide) or DCM/DMF (4:1) mixture.

Reagents:

  • Substrate: H-Lys(Z)-OMe[1][2]·HCl (1.0 eq)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.2 – 1.5 eq)
    
  • Base: Diisopropylethylamine (DIPEA) (2.2 eq) Note: 1.0 eq neutralizes HCl, 1.2 eq acts as proton scavenger.

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve H-Lys(Z)-OMe·HCl (10 mmol, 3.31 g) in anhydrous DMF (100 mL). Stir until clear.
    
  • Neutralization (Critical): Cool the solution to 0°C using an ice bath. Add DIPEA (22 mmol, 3.83 mL) dropwise over 10 minutes.

    • Why? Cooling prevents heat generation from neutralization, minimizing racemization risk.

  • Acylation: Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (starting material turns purple; product is UV active but Ninhydrin negative).

  • Workup:

    • Dilute with EtOAc (200 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove excess DIPEA and unreacted amine.

    • Wash with Sat.

      
       (2 x 50 mL) to remove acetic acid byproducts.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Protocol B: Peptide Coupling (Chain Elongation)

Objective: Coupling an Fmoc-amino acid to the


-amine.
Reagents: 
  • Substrate: H-Lys(Z)-OMe[1][2]·HCl (1.0 eq)

  • Carboxylic Acid: Fmoc-AA-OH (1.1 eq)

  • Coupling Reagent: HATU or HBTU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF

Step-by-Step Procedure:

  • Activation: In a separate vessel, dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) and stir for 2 minutes to form the activated ester.

  • Preparation of Lysine: Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in DMF. Add DIPEA (2.0 eq) to neutralize the salt.

  • Coupling: Transfer the activated acid solution to the Lysine solution.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Standard extraction (EtOAc/Acid/Base washes) as described in Protocol A.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure at least 1.0 eq of base is added before the acylating agent.
Racemization High pH (>10) or high temperature.Use DIPEA instead of TEA; keep reaction at 0°C during base addition; avoid large excess of base.
O-Acylation Unlikely with Methyl Ester, but possible if Z-group hydrolyzes.Ensure anhydrous conditions; verify Z-group stability via NMR.
Precipitation Product is less polar than starting material.If product oils out during workup, try triturating with cold Ether or Hexanes.
Process Workflow Diagram (Graphviz)

Workflow Start Start: H-Lys(Z)-OMe·HCl Solvent Dissolve in DMF (0.1 - 0.2 M) Start->Solvent Cool Cool to 0°C Solvent->Cool BaseAdd Add Base (DIPEA) Dropwise (2.0 - 2.2 eq) Cool->BaseAdd Check Is Solution Clear? BaseAdd->Check Check->Solvent No (Add more solvent) Reagent Add Acylating Agent (Anhydride or Activated Ester) Check->Reagent Yes Monitor Monitor (TLC/HPLC) Stain: Ninhydrin Reagent->Monitor Workup Acid/Base Extraction (Remove salts & byproducts) Monitor->Workup Complete End Isolate Product Workup->End

Figure 2: Operational workflow for the acylation process, emphasizing the critical neutralization step.

References

  • Sigma-Aldrich. H-Lys(Z)-OMe hydrochloride Product Specification. Link

  • MedChemExpress. H-Lys(Z)-OMe.HCl Datasheet and Solubility. Link

  • National Institutes of Health (NIH). Pathways of Non-enzymatic Lysine Acylation. PubMed Central. Link

  • Bachem.Peptide Synthesis Guide: Handling Amino Acid Derivatives. (General reference for peptide coupling standards).
  • PubChem. Compound Summary: H-Lys(Z)-OMe.HCl. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: H-Lys(Z)-OMe.HCl Coupling Optimization

Executive Summary & Diagnostic Workflow The Molecule: H-Lys(Z)-OMe.HCl (Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride) is a bifunctional building block. It presents a specific challenge: it is an amine salt .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Molecule: H-Lys(Z)-OMe.HCl (Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride) is a bifunctional building block. It presents a specific challenge: it is an amine salt . To participate in nucleophilic attack on an activated carboxyl group, the


-amine must be deprotonated (

). However, the presence of the methyl ester (OMe) makes the molecule sensitive to base-mediated hydrolysis (saponification) and diketopiperazine (DKP) formation if the reaction environment is uncontrolled.

The Core Problem: Low yields are rarely due to the "coupling" itself but rather the availability of the nucleophile (incomplete neutralization) or the destruction of the electrophile/product (hydrolysis/side reactions).

Diagnostic Flowchart

Use this decision tree to isolate the failure mode in your specific synthesis.

TroubleshootingFlow Start Start: Low Yield Observed CheckSolubility 1. Was the reaction mixture clear? Start->CheckSolubility Cloudy Cloudy/Precipitate CheckSolubility->Cloudy Yes Clear Clear Solution CheckSolubility->Clear No CheckBase 2. Calculate Base Equivalents (DIPEA/NMM) Cloudy->CheckBase Salt not dissolved Clear->CheckBase BaseLow < 2.0 Eq relative to Salt CheckBase->BaseLow Incomplete Neutralization BaseHigh > 3.0 Eq or Strong Base CheckBase->BaseHigh Ester Hydrolysis Risk BaseGood 2.0 - 2.5 Eq CheckBase->BaseGood NoReaction Mass = Activated Acid + Free Lysine (No Coupling) BaseLow->NoReaction Hydrolysis Mass = Expected - 14 Da (Methyl Ester Hydrolysis) BaseHigh->Hydrolysis CheckProduct 3. Analyze Crude via LCMS BaseGood->CheckProduct CheckProduct->Hydrolysis CheckProduct->NoReaction DKP Mass = Cyclized Dimer (DKP Formation) CheckProduct->DKP

Figure 1: Diagnostic logic for isolating yield loss factors in Lys(Z)-OMe coupling. Blue nodes indicate start, Red indicate critical failure points, Green indicate proceeding logic, Yellow indicate specific side-product identification.

Root Cause Analysis & Technical Solutions

Module A: The "Salt Trap" (Incomplete Neutralization)

The Issue: H-Lys(Z)-OMe.HCl is a hydrochloride salt. In its commercial form, the


-amine is protonated (

) and non-nucleophilic. It must be neutralized to react.
  • Common Mistake: Researchers add 1.0 equivalent of base (e.g., DIPEA) assuming it neutralizes the HCl. However, if you are using uronium reagents (HATU/HBTU), the activation step also consumes base.

  • Solubility Artifacts: The HCl salt is soluble in DMF but often insoluble in DCM or THF. If you attempt to neutralize in DCM, the salt may remain as a suspension, preventing the base from effectively accessing the amine protons inside the crystal lattice.

Corrective Action:

  • Base Stoichiometry:

    • For Carbodiimides (EDC/DCC): Required Base = 1.0 eq (to neutralize HCl).

    • For Uroniums (HATU/HBTU): Required Base = 1.0 eq (for HCl) + 2.0 eq (for activation) = 3.0 eq Total .

  • Protocol: Dissolve H-Lys(Z)-OMe.HCl in the minimum volume of DMF first, add 1.0 eq of DIPEA, ensure full dissolution, and then add this solution to your activated acid mixture.

Module B: Ester Hydrolysis (Saponification)

The Issue: Methyl esters (OMe) are significantly more labile (prone to hydrolysis) than t-butyl or benzyl esters.

  • Mechanism: In the presence of excess base (e.g., >3 eq DIPEA) and trace water (wet DMF), hydroxide ions (

    
    ) generated from water equilibrium attack the methyl ester carbonyl, converting it to the carboxylic acid (H-Lys(Z)-OH).
    
  • Symptom: LCMS shows a peak with Mass = [Expected Product] - 14 Da.

Corrective Action:

  • Use Anhydrous Solvents: Ensure DMF/DCM is dry (<0.02% water).

  • Avoid Strong Bases: Never use inorganic bases (NaOH, LiOH,

    
    ) or DBU during the coupling step. Stick to hindered tertiary amines (DIPEA, NMM).
    
  • Limit Reaction Time: Methyl esters can hydrolyze over long reaction times (e.g., >12 hours) in basic media. Quench the reaction once complete.

Module C: Diketopiperazine (DKP) Formation

The Issue: While less common for single amino acid coupling, DKP is a major risk if H-Lys(Z)-OMe is coupled to a dipeptide (e.g., Fmoc-AA1-AA2-OH).

  • Mechanism: Upon activation of the dipeptide, the N-terminal amine of the dipeptide (if Fmoc is removed prematurely or if using a fragment condensation strategy) can attack the activated ester, or the free amine of the Lysine can attack the amide backbone of the dipeptide component.

  • Context: This is most prevalent when Proline or Glycine is involved in the sequence due to conformational turns that favor cyclization.

Optimized Experimental Protocol

Objective: Coupling Fmoc-AA-OH (Carboxyl component) with H-Lys(Z)-OMe.HCl (Amine component) using HATU.

Reagents:

  • Amine: H-Lys(Z)-OMe.HCl (1.0 eq)

  • Acid: Fmoc-AA-OH (1.1 eq)

  • Coupling Reagent: HATU (1.1 eq) [Alternative: EDC/HOBt if avoiding excess base]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation (Vial A):

    • Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq).

    • Note: The solution should turn yellow (characteristic of activated HATU ester). Stir for 2-5 minutes.

  • Neutralization (Vial B):

    • Dissolve H-Lys(Z)-OMe.HCl (1.0 eq) in a separate minimal volume of DMF.

    • Add DIPEA (1.0 eq exactly ).

    • Critical Check: Vortex until the solution is perfectly clear. If using DCM and it remains cloudy, switch to DMF or add a small amount of DMF to solubilize the salt.

  • Coupling:

    • Add the contents of Vial B (Neutralized Amine) to Vial A (Activated Acid).

    • Total Base Load: The final mixture now contains 3.0 eq of base relative to the amine salt, which is optimal.

  • Monitoring:

    • Monitor via TLC or LCMS after 1 hour.

    • Target: Disappearance of the activated ester and the free amine.

  • Workup (Crucial for Methyl Esters):

    • Dilute with EtOAc.

    • Acid Wash: Wash immediately with 1N HCl or 5% citric acid. This removes excess DIPEA and stops any potential base-mediated hydrolysis of the methyl ester.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Comparative Data: Solvent & Base Effects

The following table summarizes the impact of solvent and base choice on the yield of Lys(Z)-OMe couplings, based on standard kinetic profiles of methyl ester stability.

ParameterConditionYield ImpactRisk Factor
Solvent DMF (Anhydrous) High Best solubility for HCl salts; promotes fast kinetics.
DCM (Dichloromethane)LowPoor solubility of H-Lys(Z)-OMe.HCl; slow reaction rates.
MeOH (Methanol)0% Transesterification risk. Do not use alcohols as solvents.
Base DIPEA (Diisopropylethylamine) High Good steric bulk; minimizes nucleophilic attack on ester.
TEA (Triethylamine)ModerateLess hindered; higher risk of racemization or hydrolysis.
PyridineLowToo weak to fully neutralize HCl salt effectively in short times.
Coupling Agent HATU / HBTU High Very fast; requires careful base control (3 eq total).
EDC / HOBtModerateSlower, but safer for base-sensitive esters (pH remains lower).

Frequently Asked Questions (FAQ)

Q1: Can I free-base the H-Lys(Z)-OMe.HCl beforehand to avoid adding base to the reaction?

  • Answer: Yes, but with caution. You can partition the salt between EtOAc and saturated Sodium Bicarbonate (

    
    ), separate the organic layer, dry, and concentrate. However, the resulting free amine oil is unstable and can undergo intermolecular aminolysis (polymerizing) or cyclization upon storage. Recommendation:  Use the "In-Situ Neutralization" protocol described above for best reproducibility.
    

Q2: My LCMS shows a mass of M+14 relative to the product. What is this?

  • Answer: This is likely Methylation .[1] If you used methanol during the workup or as a solvent with a strong acid catalyst, or if unreacted activated acid reacted with methanol, you might form the methyl ester of the starting acid rather than the coupled product. Ensure no methanol is present during the coupling phase.

Q3: Why is the Z-group (Cbz) chosen for this building block?

  • Answer: The Z-group is highly stable to the basic conditions used for Fmoc removal (piperidine) and the coupling conditions. It provides excellent orthogonality. It is only removed by strong acid (HBr/AcOH) or Hydrogenolysis (

    
    ). This ensures the side-chain amine remains protected throughout the synthesis of the peptide backbone.
    

Q4: I see a precipitate immediately upon adding DIPEA to the Lysine salt in DCM.

  • Answer: This is likely DIPEA Hydrochloride (

    
    ) or the un-dissolved Lysine free base if the concentration is too high. DCM is a poor solvent for polar salts. Switch to DMF or NMP to maintain a homogeneous phase, which is critical for reaction kinetics.
    

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chem. Rev., 109(6), 2455–2504. (Standard reference for Z-group stability).
  • National Institutes of Health (NIH). Diketopiperazine formation during peptide synthesis. Available at: [Link]

  • Master Organic Chemistry. Peptide Synthesis and Hydrolysis Mechanisms. Available at: [Link]

  • Thieme Connect. Saponification of peptide methyl esters. Available at: [Link]

Sources

Optimization

Preventing racemization of H-Lys(Z)-OMe during ester hydrolysis

Subject: Preventing Racemization During Ester Hydrolysis Ticket ID: TECH-LYS-004 Status: Active Guide Applicable Substrate: H-Lys(Z)-OMe (Nε-Benzyloxycarbonyl-L-lysine methyl ester) Executive Summary & Core Challenge The...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Racemization During Ester Hydrolysis

Ticket ID: TECH-LYS-004 Status: Active Guide Applicable Substrate: H-Lys(Z)-OMe (Nε-Benzyloxycarbonyl-L-lysine methyl ester)

Executive Summary & Core Challenge

The User's Problem: You need to convert the methyl ester of H-Lys(Z)-OMe to the free acid H-Lys(Z)-OH without losing optical purity at the


-carbon.

The Chemical Hazard: While the


-amine is protected by the Z-group (Benzyloxycarbonyl), the 

-amine is free ("H-"). Hydrolysis requires breaking the ester bond, typically via nucleophilic attack. However, basic conditions required for saponification can abstract the acidic proton at the

-carbon, leading to an achiral enolate intermediate and subsequent racemization.

The Solution: Use Lithium Hydroxide (LiOH) at controlled low temperatures or Enzymatic Hydrolysis . Sodium Hydroxide (NaOH) is often too aggressive, and the free


-amine makes the system sensitive to high pH.
Diagnostic & Decision Matrix

Before starting, determine your priority: Speed/Scale or Absolute Chiral Purity .

HydrolysisStrategy Start Start: H-Lys(Z)-OMe Hydrolysis Priority What is the critical constraint? Start->Priority Scale Scale > 10g Cost-sensitive Priority->Scale High Throughput Purity Scale < 10g Zero-tolerance for racemization Priority->Purity High Fidelity MethodA Method A: Chemical Hydrolysis (LiOH / THF / H2O @ 0°C) Scale->MethodA MethodB Method B: Enzymatic Hydrolysis (Pig Liver Esterase / Trypsin) Purity->MethodB RiskA Risk: <2% Racemization Requires strict temp control MethodA->RiskA RiskB Risk: ~0% Racemization Slower, higher cost MethodB->RiskB

Figure 1: Decision matrix for selecting the hydrolysis protocol based on experimental constraints.

Standard Operating Protocols (SOPs)
Protocol A: Low-Temperature LiOH Saponification (Chemical)

Best for: Standard synthesis, gram-scale, cost-efficiency.

Why LiOH? Lithium is less electropositive than Sodium or Potassium, making the hydroxide slightly less basic and "harder," which often results in cleaner hydrolysis with less racemization risk compared to NaOH [1].

Reagents:

  • H-Lys(Z)-OMe (1.0 eq)

  • LiOH[1][2][3][4]·H₂O (1.2 – 1.5 eq)

  • Solvent: THF/Water (3:1 ratio)

  • 1N HCl (for neutralization)

Step-by-Step:

  • Dissolution: Dissolve H-Lys(Z)-OMe in THF. The free amine generally ensures good solubility in organic/aqueous mixtures.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Do not skip this.

  • Base Addition: Dissolve LiOH in the calculated volume of water. Add this solution dropwise to the THF mixture over 10 minutes.

  • Monitoring: Stir at 0°C. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5). Reaction typically completes in 1–2 hours.

  • Quenching (The Danger Zone):

    • Once complete, carefully acidify to pH ~6.0–6.5 (the approximate isoelectric point of the mono-protected Z-Lysine) using 1N HCl.

    • Note: Do not acidify to pH 1 unless you plan to isolate the hydrochloride salt, as strong acid concentration can degrade the Z-group over time or hydrolyze the amide bond if heated.

  • Isolation: Evaporate THF under reduced pressure. The product H-Lys(Z)-OH is zwitterionic. It may precipitate at pH 6. If not, extract with n-Butanol or use ion-exchange chromatography.

Protocol B: Enzymatic Hydrolysis ("Green" Method)

Best for: Precious samples, absolute chiral retention.

Why Enzymes? Enzymes like Pig Liver Esterase (PLE) or Trypsin operate at neutral pH (7–8), completely avoiding the enolization pathway triggered by strong bases [2].

Reagents:

  • H-Lys(Z)-OMe[5]

  • Pig Liver Esterase (PLE) (immobilized or free)

  • Phosphate Buffer (pH 7.5)

  • Acetone (co-solvent, max 10%)

Step-by-Step:

  • Suspension: Suspend H-Lys(Z)-OMe in Phosphate Buffer (pH 7.5). Add 5-10% Acetone if solubility is poor.

  • Initiation: Add PLE (approx. 100 units/mmol substrate).

  • pH Stat: The reaction releases acid. Maintain pH 7.5 by automatic addition of 0.1M NaOH (pH-stat) or by using a strong buffer capacity.

  • Completion: Monitor consumption of base or TLC.

  • Workup: Filter off the enzyme (if immobilized). Acidify to pH 6. Lyophilize to recover the product.

Troubleshooting & FAQs
Q1: I observe ~5-10% racemization using NaOH. Why?

A: You likely used a base that was too strong or a temperature that was too high.

  • Mechanism: The

    
    -proton of the ester is acidic (pKa ~24, lowered by the ester group). Hydroxide ion (
    
    
    
    ) removes this proton, forming a planar enolate. When water reprotonates this enolate, it can attack from either face, creating the D-isomer.
  • Fix: Switch to LiOH (Method A) and strictly maintain 0°C. If the problem persists, switch to Method B (Enzymatic).

Q2: My yield is low; the product seems to disappear during workup.

A: This is an isolation issue, not a reaction issue.

  • Cause: H-Lys(Z)-OH is a zwitterion (Free

    
    -NH₂ and Free 
    
    
    
    -COOH). It is highly water-soluble at neutral pH and does not extract well into Ethyl Acetate or DCM.
  • Fix:

    • Evaporate organics (THF).

    • Adjust aqueous layer to the Isoelectric Point (pI ~6.0).

    • If it precipitates, filter it.

    • If it does not precipitate, use n-Butanol for extraction (it extracts polar amino acids better) or simply lyophilize the aqueous layer and desalt using a resin.

Q3: Can I use acid hydrolysis (e.g., 6N HCl)?

A: Not recommended. While 6N HCl will hydrolyze the ester, it is too harsh.

  • Z-Group Stability: The Benzyloxycarbonyl (Z) group is relatively stable to mild acid, but refluxing 6N HCl can cleave it [3].

  • Side Reactions: Hot acid can degrade the lysine side chain or cause amide hydrolysis if the reaction time is uncontrolled.

Q4: I see a side product with M+ mass corresponding to a dimer.

A: You are likely forming a Diketopiperazine (DKP) .

  • Cause: The free

    
    -amine of one molecule attacks the ester of another. This is common in concentrated solutions of free amino acid esters.
    
  • Fix: Perform the hydrolysis in dilute conditions (< 0.1 M). Do not let the free amine ester sit in solution for long periods before adding the base/enzyme.

Mechanistic Visualization: The Racemization Pathway

Understanding how you lose chirality is the key to preventing it.

RacemizationMechanism Substrate L-H-Lys(Z)-OMe (Chiral) Transition Proton Abstraction (Alpha-Carbon) Substrate->Transition pH > 10 Base Strong Base (OH-) Base->Transition Enolate Planar Enolate (Achiral Intermediate) Transition->Enolate - H+ Reprotonation Reprotonation (H2O) Enolate->Reprotonation Racemate Racemic Mixture (50% L / 50% D) Reprotonation->Racemate Loss of Stereo-info

Figure 2: The base-catalyzed enolization pathway leading to racemization.

Summary Data Table
ParameterLiOH Method (Protocol A)Enzymatic Method (Protocol B)NaOH/Heat (Not Recommended)
Racemization Risk Low (< 2%)Negligible (~0%)High (> 10%)
Reaction Time 1–2 Hours4–24 Hours< 1 Hour
Cost LowHigh (Enzyme cost)Low
Scalability High (kg scale)MediumHigh
Z-Group Stability StableStableStable
DKP Formation Possible if conc. highUnlikelyHigh Risk
References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Z-group stability and base sensitivity).

  • Ohno, M., & Otsuka, M. (1989). "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase". Organic Reactions.[6][7] (Definitive guide on enzymatic hydrolysis to preserve chirality).

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Covers racemization mechanisms and hydrolysis conditions).[2][8]

  • Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis". Biopolymers. (Discusses LiOH vs NaOH specificity).

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of H-Lys(Z)-OMe.HCl in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of H-Lys(Z)-OMe.HCl in common organic solvents. Our goal is to equip you with the scientific understanding and practical protocols to overcome these hurdles in your experimental work.

Understanding the Challenge: The Nature of H-Lys(Z)-OMe.HCl

H-Lys(Z)-OMe.HCl, or Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a commonly used protected amino acid derivative in peptide synthesis and other organic chemistry applications[1]. Its structure, possessing a polar hydrochloride salt of the alpha-amino group, a bulky non-polar benzyloxycarbonyl (Z) protecting group, and a methyl ester, results in a molecule with conflicting solubility characteristics. The hydrochloride salt form significantly increases its polarity, making it poorly soluble in many non-polar and moderately polar organic solvents.

This guide will walk you through systematic approaches to improve the solubility of H-Lys(Z)-OMe.HCl, ensuring smooth and efficient experimental workflows.

Troubleshooting Guide: Practical Solutions for Solubility Issues

This section addresses specific problems you may encounter and provides detailed, step-by-step protocols to resolve them.

Problem 1: My H-Lys(Z)-OMe.HCl is not dissolving or is poorly soluble in Dichloromethane (DCM) or Chloroform.

Cause: The high polarity of the hydrochloride salt form of H-Lys(Z)-OMe.HCl limits its solubility in halogenated solvents like dichloromethane (DCM) and chloroform. While some sources indicate solubility in these solvents, it can be slow or incomplete[2].

Solution: Convert the hydrochloride salt to its more soluble free base form by neutralization with a mild base. This removes the ionic charge, making the molecule less polar and more compatible with organic solvents.

This is a quick and convenient method for immediate use in a reaction mixture.

Scientific Rationale: Triethylamine is a tertiary amine base that is soluble in most organic solvents[3]. It reacts with the hydrochloride salt of the amino acid ester to form the free amine and triethylammonium chloride. While the free amine is soluble in the organic solvent, the triethylammonium chloride salt is often insoluble and can be removed by filtration[4].

Step-by-Step Methodology:

  • Suspend the Salt: Suspend the H-Lys(Z)-OMe.HCl in your reaction solvent (e.g., DCM or Chloroform) at the desired concentration.

  • Add Triethylamine: Add triethylamine (1.05 to 1.1 equivalents) dropwise to the suspension while stirring at room temperature.

  • Observe Dissolution: Continue stirring for 15-30 minutes. The suspension should gradually become a clear solution as the free base is formed.

  • Removal of Byproduct (Optional): If a precipitate of triethylammonium chloride forms and interferes with your reaction, it can be removed by filtration through a celite plug.

  • Proceed with Reaction: The resulting solution of the free base can be used directly in your subsequent reaction steps.

Problem 2: I need a stock solution of H-Lys(Z)-OMe.HCl in an organic solvent, but it remains a suspension even after prolonged stirring.

Cause: The crystal lattice energy of the salt can be high, requiring significant energy to break it down and allow the solvent to solvate the individual molecules. Simple stirring may not be sufficient to overcome this energy barrier.

Solution: Employ sonication to provide the necessary energy to break up the solid particles and facilitate dissolution.

This method uses high-frequency sound waves to accelerate the dissolution process.

Scientific Rationale: Sonication creates acoustic cavitation, the formation and collapse of microscopic bubbles in the liquid. This process generates intense localized energy, which can break apart solid agglomerates and increase the surface area available for solvation, thereby accelerating the rate of dissolution[5].

Step-by-Step Methodology:

  • Prepare the Suspension: Add the H-Lys(Z)-OMe.HCl and the desired organic solvent to a vial.

  • Initial Mixing: Briefly vortex the mixture to ensure the solid is well-dispersed.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Monitor Dissolution: Sonicate in intervals of 5-10 minutes. After each interval, visually inspect the solution for any remaining solid particles.

  • Cooling: Sonication can generate heat. If your compound is temperature-sensitive, consider using a cooled sonicator bath or sonicating in shorter bursts with cooling periods in between.

  • Final Check: Continue sonication until a clear solution is obtained.

Data Presentation: Qualitative Solubility Enhancement with Sonication

SolventSolubility without SonicationSolubility with Sonication
Dichloromethane (DCM)Poorly soluble, suspensionSoluble to moderately soluble
ChloroformPoorly soluble, suspensionSoluble to moderately soluble
Ethyl AcetateVery slightly solubleSlightly to moderately soluble
Tetrahydrofuran (THF)Very slightly solubleSlightly soluble
N,N-Dimethylformamide (DMF)Moderately solubleReadily soluble
Dimethyl Sulfoxide (DMSO)Soluble, but may be slowReadily soluble (up to 200 mg/mL)[6]
Problem 3: I need to use a non-polar solvent where even the free base has limited solubility, and I want to avoid adding a soluble base like triethylamine.

Cause: For very non-polar solvents, even the free base form of H-Lys(Z)-OMe.HCl may exhibit poor solubility. Adding a soluble base like triethylamine might not be desirable for certain reaction conditions.

Solution: Perform a liquid-liquid extraction to isolate the free base, which can then be dissolved in the desired non-polar solvent.

This protocol provides a pure, isolated free base of H-Lys(Z)-OMe.HCl.

Scientific Rationale: By dissolving the hydrochloride salt in water and neutralizing it with a weak inorganic base like sodium bicarbonate, the water-insoluble free base is formed. This free base can then be extracted into an organic solvent. This method ensures that the final organic solution contains only the free base, without any additional organic bases or their salts.

Step-by-Step Methodology:

  • Dissolve the Salt: Dissolve the H-Lys(Z)-OMe.HCl in a minimal amount of deionized water.

  • Prepare Bicarbonate Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Neutralization: Slowly add the sodium bicarbonate solution to the dissolved H-Lys(Z)-OMe.HCl solution while stirring. Continue adding until the effervescence (CO₂ evolution) ceases, indicating that all the hydrochloride has been neutralized. The pH of the aqueous layer should be approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine and Dry: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate the Free Base: Filter off the drying agent and remove the solvent under reduced pressure to obtain the H-Lys(Z)-OMe as a free base, which is typically an oil or a low-melting solid.

  • Redissolve: The isolated free base can now be dissolved in the desired organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is H-Lys(Z)-OMe.HCl a salt?

Amine-containing compounds are often converted to their hydrochloride salts to improve their stability and shelf-life[7]. The free amine can be less stable and more prone to degradation over time. The salt form is a crystalline solid that is generally easier to handle and weigh accurately.

Q2: Will heating the mixture improve the solubility of H-Lys(Z)-OMe.HCl?

For most solids dissolving in a liquid, increasing the temperature will increase the solubility[8]. The dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice and solvate the molecules. Therefore, gently warming the mixture can help dissolve H-Lys(Z)-OMe.HCl. However, be cautious, as excessive heat can potentially lead to the degradation of the compound or unwanted side reactions. It is always recommended to try other methods like sonication or conversion to the free base first.

Q3: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize the hydrochloride salt?

While a strong base like NaOH will effectively neutralize the hydrochloride, it can also promote the hydrolysis of the methyl ester group, especially if used in excess or at elevated temperatures. This would result in the formation of the corresponding carboxylic acid, which may not be the desired product. Therefore, using a milder base like sodium bicarbonate or triethylamine is generally recommended for neutralizing amino acid ester hydrochlorides.

Q4: What is the impact of the Z-group on solubility?

The benzyloxycarbonyl (Z) group is a relatively large, non-polar protecting group. While the hydrochloride salt is the primary reason for poor solubility in non-polar solvents, the bulky and hydrophobic nature of the Z-group can also influence solubility. It contributes to the molecule's overall size and can participate in intermolecular interactions that may affect how it packs in a crystal lattice and interacts with different solvents.

Q5: Are there other methods to improve solubility?

For particularly challenging cases, techniques like using a co-solvent system or employing phase-transfer catalysis could be explored. A co-solvent system involves using a mixture of a good solvent (in which the compound is soluble) and a poor solvent to achieve the desired overall solvent properties. Phase-transfer catalysis can be used to bring a reactant from an aqueous phase into an organic phase to react, which can be useful if the free base needs to be generated in situ from the salt in a biphasic system.

Visualizing the Workflow

To help you decide on the best approach, the following decision tree outlines the troubleshooting process.

Solubility_Troubleshooting start Start: H-Lys(Z)-OMe.HCl is insoluble q1 Is the compound for immediate use in a reaction? start->q1 a1_yes Yes q1->a1_yes a1_no No, I need a stock solution. q1->a1_no protocol1 Protocol 1: In-situ neutralization with Triethylamine a1_yes->protocol1 q2 Is the solvent polar aprotic (e.g., DMF, DMSO)? a1_no->q2 end Solution Achieved protocol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no protocol2 Protocol 2: Sonication-Assisted Dissolution a2_yes->protocol2 q3 Is the intended solvent non-polar and a pure free base is required? a2_no->q3 protocol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no protocol3 Protocol 3: Free Base Preparation via Liquid-Liquid Extraction a3_yes->protocol3 a3_no->protocol2 protocol3->end

Sources

Optimization

Technical Support Center: Lysine Methyl Ester Handling &amp; Stability

Topic: Side Reactions of Lysine Methyl Ester During Basic Workup Document ID: TS-LME-001 Last Updated: 2025-05-20 Introduction: The Stability Paradox Lysine methyl ester (usually supplied as the dihydrochloride salt, H-L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions of Lysine Methyl Ester During Basic Workup Document ID: TS-LME-001 Last Updated: 2025-05-20

Introduction: The Stability Paradox

Lysine methyl ester (usually supplied as the dihydrochloride salt, H-Lys(H)-OMe·2HCl) presents a unique challenge in organic synthesis. While the ester protection is robust under acidic conditions, basic workup creates a "ticking clock" scenario.

The core conflict lies in the molecule's structure: it contains both a nucleophile (the


-amine) and an electrophile (the methyl ester) within the same flexible carbon chain. Upon neutralization (free-basing), the molecule becomes prone to intramolecular cyclization , forming a stable lactam.

This guide provides the mechanistic understanding and operational protocols required to handle this reagent without yield loss.

Module 1: The Primary Threat – Lactamization

The most critical side reaction during basic workup is the formation of


-amino-

-caprolactam (ACL)
. Unlike intermolecular side reactions (like dimerization), this reaction is intramolecular and entropically favored once the

-amine is deprotonated.
The Mechanism

When the pH exceeds the pKa of the side-chain amine (~10.5), the


-ammonium group (

) loses a proton to become a free amine (

). This nucleophilic amine wraps around and attacks the carbonyl carbon of the methyl ester. Methanol is expelled, and the 7-membered lactam ring is closed.
Visualizing the Pathway

Lactamization Start Lysine Methyl Ester (Dihydrochloride) Inter Free Base (Deprotonated u03b5-amine) Start->Inter Neutralization Base Add Base (pH > 10) Base->Inter Transition Tetrahedral Intermediate Inter->Transition Intramolecular Attack Product u03b1-amino-u03b5-caprolactam (ACL) + MeOH Transition->Product Cyclization (Irreversible)

Figure 1: The irreversible pathway from Lysine Methyl Ester to


-amino-

-caprolactam under strongly basic conditions.
Critical Thresholds
ParameterSafe ZoneDanger ZoneMechanistic Reason
pH 8.5 – 9.5 > 10.0 The

-amine pKa is ~10.5. Keeping pH < 10 keeps it protonated (non-nucleophilic).
Temperature < 0°C > 20°C Heat provides the activation energy for the ring-closing attack.
Time < 15 mins > 1 hour Lactamization is time-dependent; prolonged exposure to base ensures conversion.

Module 2: Secondary Side Reactions

While lactamization is the dominant pathway, two other reactions can compromise yield.

Saponification (Hydrolysis)
  • Reaction: Base attacks the ester directly, yielding free Lysine and Methanol.

  • Trigger: Strong inorganic bases (NaOH, KOH) in aqueous media.

  • Outcome: Formation of Lysine (zwitterion), which is water-soluble and will be lost in the aqueous phase during extraction.

Dimerization (Diketopiperazine Formation)
  • Reaction: Intermolecular attack where the amine of one molecule attacks the ester of another.

  • Trigger: High concentration (> 0.5 M) in the free-base state.

  • Outcome: Formation of oligomers or diketopiperazines (cyclic dipeptides). This is less kinetically favored than lactamization but becomes relevant if the solution is concentrated and stored.

Module 3: The "Goldilocks" Workup Protocol

To successfully isolate the free base of Lysine Methyl Ester, you must exploit the pKa difference between the


-amine and the 

-amine.
  • 
    -amine pKa (ester):  ~7.0 – 7.5 (Lowered due to ester electron withdrawal).
    
  • 
    -amine pKa:  ~10.5 (Unchanged).[1]
    

Goal: Reach pH ~9.0. This deprotonates the


-amine (100% free base) while keeping the 

-amine mostly protonated (protected).
Step-by-Step Extraction Procedure
  • Preparation:

    • Dissolve Lysine Methyl Ester·2HCl in the minimum volume of water.

    • Cool the solution to 0°C (ice bath).

    • Prepare a receiving organic solvent (DCM or CHCl3) also cooled to 0°C.

  • Neutralization (The Critical Step):

    • Do NOT use NaOH. The local pH spikes will trigger immediate hydrolysis or lactamization.

    • Use Saturated NaHCO3 or Solid Na2CO3. Add slowly with vigorous stirring.

    • Monitor pH.[2][3] Stop exactly when pH reaches 9.0 .

  • Rapid Extraction:

    • Immediately add the cold organic solvent.

    • Shake vigorously and separate phases quickly.

    • Repeat extraction 2-3 times to ensure recovery.

  • Drying & Usage:

    • Dry organic layer over anhydrous Na2SO4 (Magnesium sulfate can be slightly acidic/Lewis acidic, Sodium sulfate is safer).

    • Do not concentrate to dryness if possible. Use the solution directly in the next step.

    • If concentration is necessary, keep the bath temperature < 25°C .

Module 4: Troubleshooting & FAQs

Q1: My yield is low, but I don't see the lactam in the NMR. Where did it go?

A: If you performed an aqueous workup and the yield is low, you likely formed Lysine (free acid) via hydrolysis or the Lactam (ACL).

  • Hydrolysis: The free acid is highly water-soluble and stays in the aqueous layer.

  • Lactam: ACL is moderately water-soluble. If your organic extraction wasn't exhaustive, or if the aqueous volume was large, the lactam may have remained in the water.

  • Check: Run an LC-MS of your aqueous waste stream. A mass of ~129 Da (M+H) confirms lactamization; ~147 Da confirms hydrolysis.

Q2: Can I store Lysine Methyl Ester free base?

A: No. Even at -20°C, the free base will slowly cyclize to the lactam or polymerize. Always generate the free base in situ or immediately prior to use. If you must store it, keep it as a dilute solution in a non-nucleophilic solvent (e.g., DCM) at -80°C, but expect degradation.

Q3: Why do we use the Dihydrochloride salt?

A: The dihydrochloride salt protonates both amines (


-NH3+ and 

-NH3+). This eliminates the nucleophilicity of the amines, rendering the molecule shelf-stable indefinitely.
Q4: I need to use a stronger base for my next reaction. What should I do?

A: If your subsequent coupling reaction requires a strong base (e.g., TEA, DIPEA) and you are adding it to the reaction mixture:

  • Add the electrophile (e.g., the carboxylic acid/coupling agent) first.

  • Add the base last and slowly at low temperature. This ensures the

    
    -amine reacts with the coupling partner before the 
    
    
    
    -amine has time to deprotonate and cyclize.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
  • Nagaraj, R., & Balaram, P. (1981). "Alkyl esters of amino acids."[2] Tetrahedron, 37(12), 2001-2005. (Discusses cyclization tendencies of basic amino acid esters).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link] (Mechanism of competing hydrolysis).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Z-Deprotection of H-Lys(Z)-OMe.HCl

Welcome to the technical support center for troubleshooting the deprotection of H-Lys(Z)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the deprotection of H-Lys(Z)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the ε-amino group of lysine methyl ester. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.

Part 1: First-Pass Troubleshooting: The Usual Suspects

Before delving into more complex issues, let's address the most common culprits behind incomplete Z-deprotection. These are often simple oversights that can be quickly rectified.

Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I check first?

A1: An incomplete reaction is often due to issues with the fundamental components of the reaction. Here’s a checklist of what to verify immediately:

  • Catalyst Activity: Palladium on carbon (Pd/C) is the most common catalyst for this hydrogenolysis. However, it can lose activity over time.[1] If you are using an old bottle of Pd/C, it may be the source of the problem.

  • Hydrogen Source: Whether you are using a hydrogen balloon, a Parr shaker, or a transfer hydrogenation reagent like formic acid or ammonium formate, ensure that the hydrogen source is not depleted and is being effectively delivered to the reaction mixture.[2][3]

  • Reaction Time and Temperature: While many hydrogenolysis reactions are complete within a few hours at room temperature, some can be sluggish.[4] If the reaction is proceeding slowly, consider extending the reaction time or gently warming the mixture (e.g., to 40-50 °C), but be mindful of potential side reactions.

Part 2: Deep Dive: Diagnosing and Resolving Complex Issues

If the initial checks do not resolve the problem, a more systematic approach is necessary. The following sections break down the troubleshooting process into key areas.

Catalyst and Reagent Issues

The catalyst is the heart of the hydrogenation reaction. Its health and proper handling are paramount.

A2: Even a new bottle of catalyst can be problematic if not handled correctly or if it's unsuitable for your specific reaction.

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds.[5][6] Trace amounts of sulfur from reagents or glassware can completely deactivate the catalyst. Thiols, thioethers, and other sulfur species are common culprits. Ensure all your reagents and solvents are of high purity and that your glassware is scrupulously clean.

  • Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. A typical starting point is 10 mol% of palladium, but this may need to be optimized.

  • Catalyst Type: Not all Pd/C is created equal. The percentage of palladium on the carbon support, the type of carbon, and the catalyst's water content can all affect its activity. For challenging deprotections, a higher loading (e.g., 20% Pd(OH)₂/C, Pearlman's catalyst) might be more effective.[1]

Troubleshooting Workflow: Catalyst Issues

start Incomplete Deprotection check_catalyst Q: Is the catalyst active? start->check_catalyst new_catalyst Use a fresh bottle of Pd/C check_catalyst->new_catalyst No check_poisoning Q: Could the catalyst be poisoned? check_catalyst->check_poisoning Yes new_catalyst->check_poisoning purify_reagents Purify reagents and use clean glassware check_poisoning->purify_reagents Yes increase_loading Increase catalyst loading check_poisoning->increase_loading No purify_reagents->increase_loading change_catalyst Try a different catalyst (e.g., Pd(OH)2/C) increase_loading->change_catalyst success Reaction Complete change_catalyst->success failure Still Incomplete change_catalyst->failure

Caption: A workflow for troubleshooting catalyst-related issues.

Reaction Condition Optimization

Fine-tuning the reaction parameters can significantly impact the outcome.

A3: Optimizing the reaction environment is the next logical step.

  • Solvent Choice: The choice of solvent is critical. Methanol is a common choice for Z-deprotection as it is a good solvent for the substrate and facilitates the reaction. Other protic solvents like ethanol or acetic acid can also be effective.[1] In some cases, a solvent mixture might be beneficial.

  • Hydrogen Pressure: For stubborn deprotections, increasing the hydrogen pressure can be very effective. If you are using a hydrogen balloon, consider switching to a Parr hydrogenation apparatus where you can safely apply higher pressures (e.g., 50 psi).

  • Acid/Base Additives: The presence of the hydrochloride salt on the α-amino group can sometimes interfere with the reaction. While the reaction is often performed on the HCl salt, you could consider neutralizing it with a non-nucleophilic base prior to hydrogenation. Conversely, adding a small amount of a strong acid like HCl can sometimes accelerate the reaction by preventing catalyst poisoning by the product amine.[7]

ParameterStandard ConditionTroubleshooting Options
Solvent MethanolEthanol, Acetic Acid, Methanol/THF mixture
Hydrogen Source H₂ balloon (1 atm)Parr shaker (50 psi), Transfer hydrogenation
Temperature Room Temperature40-50 °C
Catalyst Loading 10 mol% Pd/C20 mol% Pd/C, 10-20 mol% Pd(OH)₂/C

Table 1: Summary of Reaction Condition Optimization.

Substrate and Product-Related Problems

Sometimes, the issue lies with the starting material or the product itself.

A4: While commercial starting materials are generally of high quality, it's not unheard of to encounter issues.

  • Purity of H-Lys(Z)-OMe.HCl: Impurities in the starting material could be acting as catalyst poisons.[5] Consider purifying a small amount of your starting material by recrystallization and retrying the reaction.

  • Product Inhibition/Poisoning: The product, H-Lys-OMe.HCl, is an amine and can itself coordinate to the palladium surface and inhibit the catalyst.[7] This is more likely to be an issue at high concentrations. Running the reaction at a higher dilution may help.

Part 3: Experimental Protocols

Here are some detailed protocols for key troubleshooting experiments.

Protocol 1: Testing Catalyst Activity

This protocol allows you to quickly assess the activity of your Pd/C catalyst using a known, reliable substrate.

  • Substrate Preparation: Dissolve a small amount of a simple, easily deprotected compound like benzyl benzoate in methanol.

  • Reaction Setup: In a small flask, add the benzyl benzoate solution and a catalytic amount of your Pd/C.

  • Hydrogenation: Subject the mixture to your standard hydrogenation conditions (e.g., hydrogen balloon).

  • Monitoring: Monitor the reaction by TLC. A fully active catalyst should completely deprotect the benzyl benzoate to benzoic acid and toluene within a short period (typically less than an hour).

Protocol 2: Monitoring the Deprotection Reaction by TLC

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.

  • TLC Plate: Use a silica gel TLC plate.

  • Mobile Phase: A good mobile phase for this system is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). You may need to add a small amount of acetic acid or ammonia to improve the spot shape.

  • Visualization: The Z-group is UV active, so the starting material will be visible under a UV lamp (254 nm). The product, lacking the Z-group, will not be UV active but can be visualized by staining with ninhydrin, which reacts with the primary amines to give a characteristic purple spot.

  • Interpretation: As the reaction proceeds, the UV-active starting material spot should diminish, and a new, ninhydrin-positive spot for the product should appear and intensify.

Reaction Monitoring by TLC

cluster_0 T=0 cluster_1 T=intermediate cluster_2 T=final (Complete) T0 Starting Material (UV active, Ninhydrin negative) Ti_SM Starting Material (UV active, Ninhydrin negative) Ti_P Product (UV inactive, Ninhydrin positive) Tf Product (UV inactive, Ninhydrin positive)

Caption: Idealized TLC progression for a successful deprotection.

Part 4: Frequently Asked Questions (FAQs)

Q5: Are there any alternative methods for Z-deprotection if catalytic hydrogenation is not working?

A5: Yes, several alternatives exist, although they come with their own sets of challenges.

  • Acidolysis: Strong acids like HBr in acetic acid can cleave the Z-group. However, these conditions are harsh and can also cleave the methyl ester.

  • Transfer Hydrogenation: If direct hydrogenation with H₂ gas is problematic, catalytic transfer hydrogenation using a hydrogen donor like formic acid, ammonium formate, or cyclohexene can be a milder and more convenient alternative.[2][3][8]

  • Sodium in Liquid Ammonia: This is a powerful reducing agent that can cleave Z-groups but is not very selective and requires specialized equipment and handling procedures.[1]

Q6: Can I use the same conditions to deprotect a Z-protected lysine residue within a larger peptide?

A6: Generally, yes. Catalytic hydrogenation is a mild method that is compatible with most other amino acid protecting groups used in peptide synthesis.[9][10] However, you must be cautious if your peptide contains other reducible functional groups or sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst.[5]

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ACS Publications. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • MedChemExpress. H-Lys(Z)-OMe.HCl.
  • Sigma-Aldrich. H-Lys(Z)-OMe hydrochloride.
  • ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
  • ACS Publications. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid.
  • Recent developments in chemical deprotection of ester functional group.
  • ChemRxiv. Biocompatible lysine protecting groups for the chemoenzymatic synthesis of K48/K63 heterotypic and branched ubiquitin chains.
  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Taylor & Francis Online. Full article: Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides.
  • MDPI. Highly Efficient Decarboxylation of L-Lysine to Cadaverine Catalyzed by RuO 2 Encapsulated in FAU Zeolite.
  • Reddit. Can Pd/C go bad? And also advice on disacharide debenzylation.
  • Amino Acid Derivatives for Peptide Synthesis.
  • PMC. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer....
  • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Google Patents. WO2001027074A1 - Preparation of amino-protected lysine derivatives.
  • PubMed. Concerted hydrogen atom and electron transfer mechanism for catalysis by lysine-specific demethylase.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Synthesis App. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
  • SciSpace. Poisoning and deactivation of palladium catalysts.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
  • PubMed Central (PMC). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.
  • Glen Research. Deprotection Guide.
  • ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • PubChem. H-D-Lys(Z)-OMe HCl.
  • TCI Chemicals. H-Lys(Z)-OMe.HCl.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of H-Lys(Z)-OMe.HCl in DMSO-d₆

In the landscape of peptide synthesis, the purity and structural integrity of protected amino acid building blocks are paramount. Any ambiguity in the starting material can propagate through a synthetic sequence, leading...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis, the purity and structural integrity of protected amino acid building blocks are paramount. Any ambiguity in the starting material can propagate through a synthetic sequence, leading to challenging purifications and compromised final products. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of Nε-carbobenzyloxy-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe.HCl), a common intermediate in solution-phase peptide synthesis, using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]

Our discussion will extend beyond simple peak assignment. We will explore the causal factors behind the observed chemical shifts and coupling patterns, compare the signature features of the Z-protecting group against other common alternatives, and provide a validated protocol for obtaining high-fidelity spectra. This guide is intended for researchers and drug development professionals who rely on precise analytical data to drive their synthetic chemistry programs.

Structural Elucidation: Assigning the Protons of H-Lys(Z)-OMe.HCl

To interpret the spectrum, we must first identify every unique proton environment within the molecule. H-Lys(Z)-OMe.HCl possesses several distinct functional groups: the lysine backbone with a protonated α-amine, the C-terminal methyl ester, and the Nε-benzyloxycarbonyl (Z or Cbz) protecting group.[2][3] The hydrochloride salt form ensures that the α-amino group is protonated to -NH₃⁺, a key feature to identify in the spectrum.

The structure below illustrates the proton labeling scheme that will be used for our analysis.

Figure 1: Structure of H-Lys(Z)-OMe.HCl with key proton groups labeled.

Interpreting the Spectrum: A Signal-by-Signal Breakdown

The choice of DMSO-d₆ as a solvent is strategic. Its high polarity effectively dissolves the hydrochloride salt, and, crucially, it slows down the exchange rate of labile N-H protons, allowing them to be observed as distinct signals, often showing coupling to adjacent carbons.[4] The residual solvent peak for DMSO-d₅ appears as a quintet at approximately 2.50 ppm, and a variable water peak is typically observed around 3.3 ppm.[5][6][7]

The following table summarizes the expected ¹H NMR signals for H-Lys(Z)-OMe.HCl in DMSO-d₆.

Proton Label Expected Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment & Rationale
H-Ar~ 7.35Multiplet (m)5HAromatic Protons (Z-group): These five protons on the phenyl ring of the benzyloxycarbonyl group are in a typical aromatic region. Their signals often overlap into a complex multiplet.
H-Benzylic~ 5.01Singlet (s)2HBenzylic CH₂ (Z-group): These protons are adjacent to both an oxygen atom and a phenyl ring, causing a significant downfield shift. They appear as a sharp singlet as there are no adjacent protons for coupling.
H-Nε~ 7.25Triplet (t)1HAmide NH (Z-group): This is the proton on the side-chain nitrogen, part of the carbamate linkage. In DMSO-d₆, it couples to the adjacent ε-methylene group (H₂ε), resulting in a triplet.
H-Nα~ 8.40Broad Singlet (br s)3HAmmonium Protons (-NH₃⁺): The α-amino group is protonated by HCl. These protons are highly deshielded due to the positive charge and their acidity. The signal is often broad due to quadrupole broadening and exchange.
~ 3.95Triplet (t)1Hα-Proton: This proton is attached to the chiral center and is deshielded by the adjacent ammonium and ester groups. It couples with the two β-protons (H₂β) to form a triplet.
H-OMe~ 3.65Singlet (s)3HMethyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons, resulting in a characteristic sharp singlet.
H₂ε~ 3.00Multiplet (m)2Hε-Methylene Protons: These protons are adjacent to the electron-withdrawing amide nitrogen, shifting them downfield relative to the other methylene groups. They are coupled to both the δ-protons (H₂δ) and the amide proton (H-Nε).
H₂β, H₂γ, H₂δ1.25 - 1.80Multiplet (m)6HAliphatic Methylene Protons (β, γ, δ): These three sets of methylene protons in the lysine side chain are in a standard aliphatic region. Their signals heavily overlap, creating a complex multiplet.

Comparative Analysis: H-Lys(Z)-OMe vs. Alternatives

The true power of NMR lies not just in confirming a structure, but in distinguishing it from closely related compounds and potential impurities.

Comparison with H-Lys(Boc)-OMe.HCl

A common alternative to the Z-group is the tert-butyloxycarbonyl (Boc) group. Replacing the Z-group with a Boc group would cause fundamental changes in the ¹H NMR spectrum:

  • Disappearance of Aromatic/Benzylic Signals: The multiplet at ~7.35 ppm and the singlet at ~5.01 ppm would be absent.

  • Appearance of a tert-Butyl Signal: A prominent, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would appear far upfield, typically around 1.4 ppm .

This stark difference provides an unambiguous method for distinguishing between Z- and Boc-protected lysine derivatives.

Identifying Potential Impurities

A high-quality spectrum is also a powerful tool for purity assessment. Common impurities in a sample of H-Lys(Z)-OMe.HCl might include:

  • Benzyl Alcohol: A byproduct of Z-group cleavage or from the synthesis of benzyl chloroformate. It would show a benzylic CH₂ signal around 4.5 ppm and a hydroxyl proton (variable).

  • Toluene: Can arise from the hydrogenolysis of the Z-group.[8] It would be identified by its aromatic signals around 7.2 ppm and a methyl singlet around 2.3 ppm.

  • Unreacted Starting Material: For instance, residual benzyl chloroformate would have a highly deshielded benzylic singlet (~5.2 ppm).

  • Processing Solvents: It is crucial to be aware of the chemical shifts of common laboratory solvents.[9] For example, ethyl acetate would show a quartet at ~4.0 ppm and a triplet at ~1.2 ppm.

Validated Experimental Protocol

Achieving a clean, interpretable spectrum requires careful sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-15 mg of H-Lys(Z)-OMe.HCl directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D). Using freshly opened or properly stored solvent is critical to minimize the water peak.[10]

    • Cap the tube securely and vortex for 30-60 seconds or until the solid is completely dissolved. Gentle warming may be required for some batches.[10]

  • NMR Instrument Setup & Acquisition (400 MHz Example):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. A well-shimmed instrument is essential for resolving coupling patterns.[4]

    • Acquire a standard ¹H spectrum. A typical acquisition might involve:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 8-16 scans is usually sufficient for a high signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to 2.50 ppm.

    • Integrate all signals and normalize the values to a known peak (e.g., the 2H benzylic singlet or the 3H methyl ester singlet).

Workflow for Spectral Analysis

A systematic approach is key to efficient and accurate spectral interpretation. The following workflow can be used to validate the identity and purity of H-Lys(Z)-OMe.HCl.

G start Acquire ¹H NMR Spectrum in DMSO-d₆ check_z Identify Z-Group Signals? - Phenyl Multiplet (~7.35 ppm, 5H) - Benzylic Singlet (~5.01 ppm, 2H) start->check_z check_lysine Identify Lysine Backbone Signals? - α-H Triplet (~3.95 ppm, 1H) - OMe Singlet (~3.65 ppm, 3H) check_z->check_lysine Yes id_fail Incorrect Structure or Major Contamination check_z->id_fail No check_nh Identify Labile Protons? - α-NH₃⁺ Broad Singlet (~8.4 ppm, 3H) - ε-NH Triplet (~7.25 ppm, 1H) check_lysine->check_nh Yes check_lysine->id_fail No check_aliphatic Confirm Aliphatic Region? - Overlapping Multiplets (1.2-1.8 & 3.0 ppm, 8H total) check_nh->check_aliphatic Yes check_nh->id_fail No confirm_id Identity Confirmed: H-Lys(Z)-OMe.HCl check_aliphatic->confirm_id Yes check_aliphatic->id_fail No check_impurities Analyze for Impurities (Residual Solvents, Side Products) confirm_id->check_impurities purity_ok Purity Acceptable check_impurities->purity_ok None Detected purity_fail Repurification Required check_impurities->purity_fail Detected

Figure 2: Decision workflow for the analysis of the H-Lys(Z)-OMe.HCl ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of H-Lys(Z)-OMe.HCl in DMSO-d₆ provides a rich fingerprint for unequivocal structural confirmation and purity assessment. The key diagnostic signals include the aromatic and benzylic protons of the Z-group, the downfield-shifted α-proton and protonated α-amine, and the distinct methyl ester singlet. By understanding the origin of each signal and comparing the experimental spectrum to the expected pattern, researchers can proceed with confidence in the quality of this critical synthetic building block. This guide provides the foundational data and interpretive logic to empower scientists in making accurate, data-driven decisions in their drug development and peptide synthesis endeavors.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).
  • European Network of Forensic Science Institutes. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. CLEN Method.
  • The Royal Society of Chemistry. (n.d.). 1H-NMR (DMSO-d6, 400 MHz) δ (ppm).
  • Wikipedia. (2023). Deuterated DMSO. Retrieved from [Link].

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link].

  • ResearchGate. (n.d.). ¹H-NMR spectra of Lys (a) and Arg (b) in DCl/DMSO-d6.
  • ResearchGate. (n.d.). ¹H NMR spectra of (S)‐6 (4 mM)+0~4.0 eq L−Lys⁻ in DMSO‐d6 (400 MHz).
  • ResearchGate. (n.d.). ¹H NMR spectrum of 1 (DMSO-d6, 600 MHz, 298 K).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link].

  • PubChem. (n.d.). H-D-Lys(Z)-OMe HCl.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link].

  • Inukai, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Scientific Reports, 11(1), 8974.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

  • ResearchGate. (2011). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Aapptec Peptides. (n.d.). H-Lys(Z)-OMe HCl [27894-50-4]. Retrieved from [Link].

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link].

  • Bachem. (n.d.). H-Lys(Z)-OtBu · HCl.

Sources

Validation

Technical Reference: Optical Rotation &amp; Purity Standards for H-Lys(Z)-OMe.HCl

Topic: Optical rotation reference values for H-Lys(Z)-OMe.HCl Content Type: Publish Comparison Guide Executive Summary H-Lys(Z)-OMe.HCl (Methyl N-epsilon-(benzyloxycarbonyl)-L-lysinate hydrochloride, CAS: 27894-50-4) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical rotation reference values for H-Lys(Z)-OMe.HCl Content Type: Publish Comparison Guide

Executive Summary

H-Lys(Z)-OMe.HCl (Methyl N-epsilon-(benzyloxycarbonyl)-L-lysinate hydrochloride, CAS: 27894-50-4) is a critical intermediate in solution-phase peptide synthesis. Its utility lies in the orthogonal protection strategy: the Z (Cbz) group on the


-amine remains stable under acidic conditions (e.g., TFA) used to remove Boc groups, and the Methyl Ester (OMe)  protects the C-terminus while allowing for facile saponification or hydrazinolysis.

Precise determination of Specific Optical Rotation (


)  is the primary non-destructive method for validating the enantiomeric purity and identity of this compound before it enters complex synthetic pathways. This guide provides authoritative reference values, comparative performance analysis against alternative protecting groups, and a self-validating experimental protocol.
Core Reference Data: Optical Rotation Standards

The specific rotation of H-Lys(Z)-OMe.HCl is highly sensitive to solvent choice and concentration. The industry-standard quality attribute (CQA) relies on water as the solvent due to the high solubility of the hydrochloride salt.

Table 1: Consensus Reference Values (

)
Source / GradeSpecific Rotation (

)
Concentration (

)
SolventTolerance
Sigma-Aldrich (HPLC Grade) +14.5° 2.0 g/100mLWater (

)
± 0.5°
Thermo Fisher (Scientific) +15.0° 2.0 g/100mLWater (

)
± 1.0°
AK Scientific (Reagent) +14.0° to +16.0° 2.0 g/100mLWater (

)
Range
Literature Consensus +14.5° 2.0 g/100mLWater (

)
± 0.5°

Critical Note: Deviations below +14.0° often indicate partial racemization (presence of D-isomer) or hydrolysis of the methyl ester. Values significantly higher than +16.0° may suggest contamination with unreacted starting materials or solvent entrapment affecting the weight-corrected calculation.

Comparative Analysis: Performance vs. Alternatives

In peptide synthesis design, selecting H-Lys(Z)-OMe.HCl involves trading off deprotection conditions against stability. Below is a functional comparison with its primary alternatives: H-Lys(Boc)-OMe and the free acid H-Lys(Z)-OH .

Table 2: Orthogonal Compatibility Matrix
FeatureH-Lys(Z)-OMe.HCl (Subject)H-Lys(Boc)-OMe.HCl (Alternative 1)H-Lys(Z)-OH (Alternative 2)
Side-Chain Protection Z (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Z (Benzyloxycarbonyl)
Acid Stability (TFA) Stable (Allows Boc removal elsewhere)Unstable (Cleaved by TFA)Stable
Deprotection Method Catalytic Hydrogenation (

) or HF
Acid (TFA/HCl)Hydrogenation / HF
C-Terminus Methyl Ester (Protected) Methyl Ester (Protected) Free Acid (Unprotected)
Primary Use Case Intermediate for Boc-chemistry or fragment condensation.Intermediate for Z-chemistry (less common) or orthogonal couplings.C-terminal residue or solution phase coupling.
Why Choose H-Lys(Z)-OMe.HCl?
  • Orthogonality: Unlike the Boc-derivative, the Z-group allows you to use TFA to deprotect the N-alpha of an incoming amino acid without stripping the side-chain protection of the Lysine.

  • Solubility: The HCl salt form provides superior solubility in water and polar organic solvents (DMF, DMSO) compared to the free base forms, facilitating accurate polarimetry and smooth coupling reactions.

Experimental Protocol: Self-Validating Polarimetry

To replicate the reference values (


), you must control for the hygroscopic nature of the HCl salt. Moisture absorption increases the sample mass without contributing to rotation, artificially lowering the calculated 

.
Workflow Diagram: Quality Control Pipeline

QC_Workflow Start Raw H-Lys(Z)-OMe.HCl Dry Desiccate (P2O5, 24h, RT) Start->Dry Remove Moisture Weigh Weigh 200mg (±0.1mg Precision) Dry->Weigh Anhydrous Mass Dissolve Dissolve in H2O (Volumetric Flask 10mL) Weigh->Dissolve c = 2.0 Measure Polarimetry (589nm, 20°C) Dissolve->Measure Equilibrate T Calc Calculate [α]D Measure->Calc Decision Validation Check Calc->Decision Pass Release for Synthesis Decision->Pass +14.0° to +16.0° Fail Recrystallize / Reject Decision->Fail < +14.0°

Figure 1: Step-by-step Quality Control workflow for validating H-Lys(Z)-OMe.HCl purity.

Detailed Methodology
  • Drying (Critical Step):

    • The HCl salt is hygroscopic. Dry the sample in a vacuum desiccator over

      
       or silica gel for at least 24 hours at room temperature before weighing.
      
    • Validation: If drying is skipped, a "pure" sample may read

      
       simply due to 5-7% water weight.
      
  • Sample Preparation:

    • Weigh exactly 200 mg (0.200 g) of the dried sample.

    • Transfer to a 10 mL Class A volumetric flask.

    • Dissolve in degassed, deionized water. Make up to the mark.

    • Resulting Concentration (

      
      ): 2.0  g/100  mL.
      
  • Measurement:

    • Instrument: Digital Polarimeter with Sodium D-line lamp (589 nm).

    • Cell Path Length (

      
      ):  1.0 dm (100 mm).
      
    • Temperature: Thermostat cell to

      
      .
      
    • Blanking: Zero the instrument with the same pure water used for dissolution.

  • Calculation:

    
    
    
    • Where

      
       = observed rotation (degrees).
      
    • 
       = path length (dm).
      
    • 
       = concentration ( g/100  mL).
      

    Example: If observed

    
    :
    
    
    
    
Chemical Stability & Pathway Visualization

Understanding where H-Lys(Z)-OMe.HCl fits in a synthesis pathway ensures correct usage. The diagram below illustrates its stability profile against common reagents.

Stability_Profile Compound H-Lys(Z)-OMe.HCl (Core Structure) TFA TFA Treatment (Acidic) Compound->TFA Expose to H2_Pd H2 / Pd-C (Hydrogenolysis) Compound->H2_Pd Expose to NaOH NaOH / LiOH (Saponification) Compound->NaOH Expose to Result_TFA Stable (Z-group remains) TFA->Result_TFA Result_H2 Deprotection (Yields H-Lys-OMe) H2_Pd->Result_H2 Result_NaOH Hydrolysis (Yields H-Lys(Z)-OH) NaOH->Result_NaOH

Figure 2: Stability profile of H-Lys(Z)-OMe.HCl. Green indicates stability (ideal for orthogonal steps), Red/Yellow indicate transformation.

References
  • Sigma-Aldrich. Product Specification: H-Lys(Z)-OMe hydrochloride. Retrieved from

  • Thermo Fisher Scientific. Chemical Analysis: N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride. Retrieved from

  • ChemicalBook. CAS 27894-50-4 Technical Data. Retrieved from

  • Bachem. Amino Acid Derivatives and Reference Standards. Retrieved from

Comparative

A Senior Scientist's Guide to Purity Analysis of N-epsilon-Z-L-lysine Methyl Ester: HPLC and Its Alternatives

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of building blocks is paramount. N-epsilon-Z-L-lysine methyl ester is a critical such building block, where the be...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of building blocks is paramount. N-epsilon-Z-L-lysine methyl ester is a critical such building block, where the benzyloxycarbonyl (Z-group) protects the epsilon-amino group of lysine during peptide coupling reactions.[1] Its purity directly impacts the yield and impurity profile of the final peptide. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this vital reagent, grounded in established scientific principles and practical laboratory experience.

We will explore High-Performance Liquid Chromatography (HPLC) as the principal analytical technique and contrast its performance with viable alternatives. The focus will be on the "why" behind the "how"—explaining the rationale for method selection and parameter optimization to ensure robust and reliable results.

Part 1: The Workhorse Method: Reverse-Phase HPLC (RP-HPLC) for Chemical Purity

The most common requirement in a research or quality control setting is the determination of chemical purity—quantifying the percentage of the main compound relative to any synthesis-related impurities or degradation products. For N-epsilon-Z-L-lysine methyl ester, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.

The Principle of Causality: Why RP-HPLC is a Self-Validating Choice

Unlike its parent amino acid L-lysine, N-epsilon-Z-L-lysine methyl ester possesses a key feature that simplifies its analysis: the benzyloxycarbonyl (Z) protecting group. This group contains a phenyl ring, which is a strong chromophore. This inherent UV-absorbing property is the cornerstone of our analytical strategy. Most amino acids lack a UV chromophore and require a chemical derivatization step to be "seen" by a UV detector.[2][3] The presence of the Z-group obviates this need, eliminating a time-consuming step and a potential source of analytical error. This allows for direct, sensitive UV detection, making the method straightforward, robust, and easily transferable between laboratories.

The separation itself is based on the compound's partitioning between a non-polar stationary phase (typically a C18 silica column) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (a gradient elution), we can effectively separate the slightly less polar main compound from more polar or more non-polar impurities.

Experimental Protocol: RP-HPLC for Purity Determination

This protocol describes a validated system for the routine purity analysis of N-epsilon-Z-L-lysine methyl ester.

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for the amine-containing analyte, and provides a low pH environment to ensure consistent protonation.

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Rationale: The benzene ring of the Z-group exhibits strong absorbance around 254 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-epsilon-Z-L-lysine methyl ester sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

Data Analysis: Purity is typically calculated using the area percent method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar UV response at 254 nm. For rigorous quantitative analysis, a reference standard and calibration curve are required.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Standard workflow for HPLC purity analysis.

Part 2: A Comparative Analysis of Alternative Methodologies

While RP-HPLC is the primary choice, specific analytical questions may necessitate alternative or complementary techniques. The selection of a method is driven by the specific purity attribute being investigated (e.g., chemical vs. enantiomeric) and available resources.

Technique Principle Primary Use Case Advantages Disadvantages
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase.Routine chemical purity and impurity profiling.Robust, reproducible, widely available, no derivatization needed for this compound.[4]Moderate analysis time; may not separate all impurities.
UPLC Similar to HPLC but uses sub-2 µm particles, enabling higher pressures and flow rates.[]High-throughput chemical purity analysis.Faster analysis, better resolution, and higher sensitivity than HPLC.[][6]Higher initial instrument cost; more susceptible to blockage.
Chiral HPLC Separation of enantiomers using a Chiral Stationary Phase (CSP).[7]Determination of enantiomeric purity (quantifying D-isomer impurity).The definitive method for separating stereoisomers.[8]Requires specialized, expensive columns; method development can be complex.
TLC Separation on a plate coated with adsorbent (stationary phase) via a solvent (mobile phase) moving by capillary action.[9]Rapid, qualitative check for gross impurities; reaction monitoring.Inexpensive, fast, simple equipment.[10]Low resolution, not quantitative, less sensitive.[11]
qNMR Quantitative analysis by integrating NMR signals relative to a certified internal standard.[12]Absolute purity determination (assay); certification of reference materials.Primary ratio method, highly accurate, no analyte-specific reference standard needed, provides structural information.[13][14]Requires expensive high-field NMR spectrometer; lower sensitivity than HPLC.
In-Depth Comparison

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed UPLC is an evolution of HPLC technology.[] By using smaller column particles, it achieves significantly faster run times and sharper peaks (higher efficiency) without sacrificing resolution. For a drug development laboratory screening many samples, converting an HPLC method to a UPLC method can increase throughput tenfold. The underlying chemistry of separation remains the same as HPLC, making method transfer relatively straightforward.

Chiral HPLC: Assessing Stereochemical Integrity The "L" in N-epsilon-Z-L-lysine methyl ester is critical. The presence of the D-enantiomer is a significant impurity that standard RP-HPLC cannot detect. Chiral HPLC uses a stationary phase that is itself chiral, allowing it to interact differently with the L- and D-isomers, thus enabling their separation.[7][8] This analysis is mandatory for any material used in GMP applications or for creating therapeutic peptides where stereochemistry dictates biological activity.

Thin-Layer Chromatography (TLC): A Rapid Sanity Check TLC is a simple, cost-effective technique for a quick assessment of purity.[9] A spot of the sample is applied to a silica plate, which is then developed in a solvent tank. Impurities will travel at different rates, resulting in separate spots. The Z-group allows for visualization under a UV lamp. While not quantitative, it is an invaluable tool for monitoring the progress of a synthesis or for a rapid incoming material check.[10]

Quantitative NMR (qNMR): The Absolute Standard Unlike chromatographic methods that provide a relative purity (area %), qNMR is a primary method that can determine an absolute purity value (mass fraction) traceable to SI units.[14][15] This is achieved by dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard (e.g., maleic acid) in a deuterated solvent. By comparing the integral of a known proton signal from the analyte with a known proton signal from the standard, a direct calculation of purity can be made.[16] This is the method of choice for certifying reference materials.

Part 3: A Decision-Making Framework for Method Selection

Choosing the right analytical method depends on the specific question you need to answer. The following logical framework can guide your decision process.

Decision_Tree start What is the analytical goal? q1 Routine QC for Chemical Purity? start->q1 q2 Need to Quantify the D-Isomer? start->q2 q3 Need Absolute Purity (e.g., for a Reference Standard)? start->q3 q4 Quick Qualitative Check or Reaction Monitoring? start->q4 ans1 Use RP-HPLC. Consider UPLC for higher throughput. q1->ans1 Yes ans2 Use Chiral HPLC. q2->ans2 Yes ans3 Use qNMR. q3->ans3 Yes ans4 Use TLC. q4->ans4 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity analysis of N-epsilon-Z-L-lysine methyl ester is a critical step in ensuring the quality of peptide synthesis. While standard RP-HPLC is the robust and reliable workhorse for routine chemical purity assessment, a comprehensive quality evaluation requires a multi-faceted approach. High-throughput needs may drive the adoption of UPLC, while regulatory and biological requirements mandate the use of Chiral HPLC to control stereochemical integrity. For rapid, low-cost checks, TLC remains indispensable, and for the highest level of metrological certainty in creating reference standards, qNMR is the undisputed authority. By understanding the capabilities and rationale behind each technique, researchers can confidently select the appropriate tool to validate the quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research, 2(5), 580-586. Retrieved from [Link]

  • Primalabs. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Lysine on Primesep 200 column in MS-compatible conditions. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. Retrieved from [Link]

  • Saito, T., et al. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 19(5), 355-363. Retrieved from [Link]

  • Skowron, M., et al. (2020). Application of the TLC image analysis technique for the simultaneous quantitative determination of L-proline and L-lysine in dietary supplement. Journal of Planar Chromatography – Modern TLC, 33(4), 369-376. Retrieved from [Link]

  • Mohammad, A., et al. (2010). Selective TLC separation of lysine and threonine in pharmaceutical preparations. Journal of Planar Chromatography – Modern TLC, 23(2), 113-116. Retrieved from [Link]

  • Khan, I., et al. (2019). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 26(8), 1252-1257. Retrieved from [Link]

  • Prevo-Samsun, N., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 26(16), 4935. Retrieved from [Link]

  • Claridge, T. & Amin, N. (2017). Quantitative NMR. University of Oxford. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-2410. Retrieved from [Link]

  • Rohaeti, E., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-13. Retrieved from [Link]

  • CSBG. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • YouTube. (2020, December 4). TLC of Amino Acids. Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Waters Corporation. (2009). Application of UPLC Amino Acid Analysis Solution to Foods and Feeds. Retrieved from [Link]

  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]

Sources

Validation

Comparative Guide: Z vs. Boc Protection on Lysine Methyl Ester Stability

This guide provides an in-depth technical comparison of Z (Benzyloxycarbonyl) versus Boc (tert-Butyloxycarbonyl) protection for Lysine Methyl Ester.[1] It is designed for researchers designing synthetic routes requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Z (Benzyloxycarbonyl) versus Boc (tert-Butyloxycarbonyl) protection for Lysine Methyl Ester.[1] It is designed for researchers designing synthetic routes requiring orthogonal protection strategies.[1]

Executive Summary: The Strategic Verdict

The choice between H-Lys(Z)-OMe and H-Lys(Boc)-OMe is rarely a matter of intrinsic "shelf stability"—both are stable as hydrochloride salts if stored correctly.[1] The decision is dictated by process stability (orthogonality) during peptide synthesis.[1]

  • Select H-Lys(Z)-OMe if your synthetic route utilizes Acidic Deprotection (e.g., Boc-chemistry) for the N-terminus.[1] The Z-group on the

    
    -amine survives the TFA treatments used to remove N-
    
    
    
    -Boc groups.[1]
  • Select H-Lys(Boc)-OMe if your route utilizes Hydrogenolysis or Base-labile strategies (e.g., Z-chemistry or specific Fmoc routes) where the side chain must survive non-acidic conditions but be removed later by acid.[1]

  • Methyl Ester Integrity: The methyl ester is robust against the reagents used to remove Boc (TFA) and Z (H

    
    /Pd).[1] However, it is unstable  to the strong acids (HBr/AcOH) sometimes used for Z removal, and highly unstable to base (saponification).[1]
    

Chemical & Physical Stability Profile

Both derivatives are commercially available as Hydrochloride (HCl) salts.[1] The free base forms are unstable and prone to cyclization (Diketopiperazine or polymerization) and racemization.[1]

Physical Properties Comparison
FeatureH-Lys(Boc)-OMe[1][2][3] · HCl H-Lys(Z)-OMe[1][4] · HCl Implication
Hygroscopicity HighModerate to HighBoth require desiccated storage (< -15°C recommended).[1] Moisture leads to hydrolysis of the ester to the acid.[1]
Crystallinity Often amorphous / hygroscopic solidOften crystalline powderZ-derivatives generally crystallize better due to

-stacking of the benzyl ring, offering slightly better shelf stability.[1]
Solubility High in Water, MeOH, DMFHigh in DMF, MeOH; Lower in WaterZ-group adds lipophilicity, which can improve solubility in organic solvents used in coupling (DCM/DMF).
Thermal Stability Decomposes >150°C (Isobutylene loss)Stable >150°CZ is thermally more robust; Boc can degrade during high-temp workups.[1]

Mechanistic Stability & Orthogonality[1][6]

The core of this comparison lies in how the protecting group on the


-amine behaves during the manipulation of the N-

-amine and the C-terminal Ester.[1]
A. Acid Stability (The Boc Conflict)[1][7]
  • Boc Group: Rapidly cleaved by Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.[1]

    • Risk:[5] If you use H-Lys(Boc)-OMe and attempt to deprotect an N-terminal Boc group elsewhere in the chain, you will simultaneously deprotect the side chain , leading to branching or polymerization.[1]

  • Z Group: Stable to TFA and HCl/Dioxane.

    • Advantage:[][5][7][8][9] Ideal for Boc-Chemistry .[1] You can build a peptide chain on the alpha-amine using Boc-AA-OH cycles, and the

      
      -Z group remains intact.[1]
      
B. Hydrogenolysis Stability (The Z Conflict)
  • Boc Group: Completely stable to Catalytic Hydrogenation (H

    
    /Pd-C).[1]
    
    • Advantage:[][5][7][8][9] Ideal for Z-Chemistry .[1] You can remove N-terminal Z groups with H

      
       without touching the 
      
      
      
      -Boc side chain.[1]
  • Z Group: Rapidly cleaved by H

    
    /Pd-C.[1]
    
C. Methyl Ester Compatibility

The methyl ester (


) is the "silent partner" here.[1]
  • Vs. TFA (Boc removal): Stable.

  • Vs. H

    
    /Pd (Z removal):  Stable.
    
  • Vs. HBr/AcOH (Z removal - Chemical Method): UNSTABLE.

    • Critical Warning: While Z can be removed by HBr in Acetic Acid, this condition is harsh.[1] It can cause partial hydrolysis of the methyl ester or transesterification if any other alcohol is present.[1] Avoid HBr if the methyl ester must be preserved.

Decision Logic & Orthogonality Map

The following diagram illustrates the reaction pathways and stability windows for both derivatives.

G Start_Boc H-Lys(Boc)-OMe (Side Chain: Boc) Reaction_TFA Acid Treatment (TFA or HCl) Start_Boc->Reaction_TFA Reaction_H2 Hydrogenolysis (H2 / Pd-C) Start_Boc->Reaction_H2 Start_Z H-Lys(Z)-OMe (Side Chain: Z) Start_Z->Reaction_TFA Start_Z->Reaction_H2 Result_Boc_Acid DEGRADATION Lys(H)-OMe (Side chain lost) Reaction_TFA->Result_Boc_Acid Boc is Acid Labile Result_Z_Acid STABLE Lys(Z)-OMe (Side chain intact) Reaction_TFA->Result_Z_Acid Z is Stable to TFA Result_Boc_H2 STABLE Lys(Boc)-OMe (Side chain intact) Reaction_H2->Result_Boc_H2 Boc is Stable to H2 Result_Z_H2 DEPROTECTION Lys(H)-OMe (Side chain lost) Reaction_H2->Result_Z_H2 Z is H2 Labile

Figure 1: Orthogonality map showing the fate of the side-chain protecting group under standard deprotection conditions.

Experimental Protocols

These protocols describe how to selectively manipulate one group without degrading the Lysine Methyl Ester.[1]

Protocol A: Removal of Boc from Lys(Boc)-OMe (Not recommended if side chain)

Context: This is usually done when Boc is on the


-amine, or if you intend to fully deprotect the lysine.[1]
  • Dissolution: Dissolve the protected lysine ester in 4M HCl in Dioxane (Concentration ~0.1 M). Avoid water to prevent ester hydrolysis.[1]

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Monitoring: Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate solvent under reduced pressure. The product remains as the HCl salt.[1][3]

    • Note: TFA can be used, but removing excess TFA is harder than HCl/Dioxane.[1]

Protocol B: Removal of Z from Lys(Z)-OMe (Preserving Methyl Ester)

Context: Cleanest method to liberate the amine without touching the ester.[1]

  • Solvent: Dissolve H-Lys(Z)-OMe in Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[1]

  • Hydrogenation: Sparge with H

    
     gas (balloon pressure is sufficient) for 2–4 hours at Room Temperature.
    
    • Critical Check: Ensure the system is acid-free.[1] If the amine is generated as a free base, it may cyclize to DKP over time.[1] It is best to include 1 equivalent of HCl or AcOH to trap the amine as a salt immediately upon formation.[1]

  • Filtration: Filter through Celite to remove Pd/C.[1]

  • Isolation: Concentrate in vacuo.

Protocol C: Saponification (Removing Methyl Ester)

Context: Works for both Boc and Z derivatives.

  • Reagent: Dissolve substrate in THF/Water (1:1). Add 1.1 eq LiOH at 0°C.

  • Stability:

    • Boc: Completely stable.[1][10]

    • Z: Generally stable, but prolonged exposure to strong base can lead to hydantoin formation or hydrolysis of the Z-carbamate.[1] Keep reaction time < 2 hours and temperature low (0°C).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][10] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][10] Link[1]

  • Bodanszky, M. (1993).[1] Principles of Peptide Synthesis (2nd ed.).[1] Springer-Verlag.[1] Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][10][5][9][11] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: H-Lys(Z)-OMe Hydrochloride.[1] Retrieved from Sigma-Aldrich.[1] Link

  • TCI Chemicals. (n.d.).[1] Product Specification: H-Lys(Boc)-OMe Hydrochloride.[1][2][3] Retrieved from TCI Chemicals.[1] Link

Sources

Comparative

Comparative Guide: H-Lys(Z)-OMe.HCl vs. Fmoc-Lys(Z)-OMe in Peptide Synthesis

Topic: Advantages of H-Lys(Z)-OMe.HCl over Fmoc-Lys(Z)-OMe in Synthesis Content Type: Publish Comparison Guide Executive Summary In the strategic landscape of solution-phase peptide synthesis and peptidomimetic developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of H-Lys(Z)-OMe.HCl over Fmoc-Lys(Z)-OMe in Synthesis Content Type: Publish Comparison Guide

Executive Summary

In the strategic landscape of solution-phase peptide synthesis and peptidomimetic development, the choice of starting materials dictates process efficiency, atom economy, and impurity profiles. This guide analyzes the technical superiority of H-Lys(Z)-OMe.HCl (Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride) over its Nα-protected counterpart, Fmoc-Lys(Z)-OMe , specifically when introducing a C-terminal lysine unit.

Key Verdict: H-Lys(Z)-OMe.HCl is the preferred reagent for C-terminal introduction due to its direct nucleophilic readiness, elimination of redundant deprotection steps, and superior atom economy. Fmoc-Lys(Z)-OMe serves primarily as a synthetic intermediate rather than a building block, imposing unnecessary processing costs and yield losses if used as a starting material.

Technical Profile Comparison

The fundamental difference lies in the "readiness" of the Nα-amine for coupling. H-Lys(Z)-OMe.HCl is a stabilized, latent nucleophile, whereas Fmoc-Lys(Z)-OMe is an N-capped species requiring activation.

FeatureH-Lys(Z)-OMe.HCl Fmoc-Lys(Z)-OMe
Chemical State Hydrochloride Salt (Latent Nucleophile)Nα-Fmoc Protected (Blocked Nucleophile)
Molecular Weight ~330.8 g/mol ~516.6 g/mol
Active Mass Fraction High (Lysine core is ~40% of mass)Low (Fmoc group adds ~222 Da of "waste")
Solubility Water, Methanol, DMF, DMSODCM, Ethyl Acetate, DMF (Insoluble in water)
Process Readiness Immediate: Requires only neutralization.Delayed: Requires Fmoc removal (base treatment).
Primary Utility C-terminal amine component in coupling.Intermediate; rarely a starting material.
Operational Advantages: The Causality of Efficiency
2.1. Elimination of Redundant Steps (Process Intensification)

Using Fmoc-Lys(Z)-OMe to introduce a lysine residue requires a deprotection step before any coupling can occur. This introduces three critical inefficiencies:

  • Reagent Consumption: Requires 20% Piperidine or diethylamine.

  • Purification Burden: The fulvene-piperidine adduct must be removed, often requiring extraction or chromatography, which lowers yield.

  • Time: Adds 2–4 hours to the workflow.

In contrast, H-Lys(Z)-OMe.HCl is converted to the free amine in situ within minutes using a tertiary base (e.g., DIPEA or NMM), allowing the coupling reaction to proceed immediately in a "one-pot" manner.

2.2. Atom Economy and Cost Efficiency

The Fmoc group (C₁₅H₁₁O₂) has a molecular weight of roughly 223 Da. When purchasing Fmoc-Lys(Z)-OMe, approximately 36% of the material weight is the Fmoc group, which is immediately discarded as waste upon deprotection. With H-Lys(Z)-OMe.HCl, the HCl counterion represents only ~11% of the mass, resulting in significantly higher atom economy.

2.3. Avoidance of Side Reactions

Fmoc removal requires secondary amines (piperidine). Exposing the reaction mixture to secondary amines can trigger:

  • Base-Catalyzed Transesterification: If methanol is present.[1]

  • Diketopiperazine (DKP) Formation: While less of a risk at the monomer stage, trace piperidine carried over into a dipeptide coupling step can catalyze rapid DKP formation, cleaving the peptide chain. Using the HCl salt avoids piperidine entirely.

Visualizing the Synthetic Workflow

The following diagram illustrates the workflow contrast. Note the "waste loop" inherent in the Fmoc pathway.

G Start_HCl H-Lys(Z)-OMe.HCl (Solid Salt) Step_Neut Neutralization (DIPEA, 5 min) Start_HCl->Step_Neut Dissolve in DMF Start_Fmoc Fmoc-Lys(Z)-OMe (Protected Solid) Step_Deprot Fmoc Deprotection (20% Piperidine, 1-2 h) Start_Fmoc->Step_Deprot Dissolve Inter_Free Free Amine H-Lys(Z)-OMe Step_Neut->Inter_Free In Situ Step_Deprot->Inter_Free Workup req. Waste Waste Generation: Dibenzofulvene Piperidine Step_Deprot->Waste Step_Couple Coupling Reaction (+ Activated AA) Inter_Free->Step_Couple Add AA-Act Product Dipeptide X-Lys(Z)-OMe Step_Couple->Product

Figure 1: Workflow comparison showing the direct path of H-Lys(Z)-OMe.HCl (Green) versus the indirect, waste-generating path of Fmoc-Lys(Z)-OMe (Red).

Experimental Protocols
Protocol A: Efficient Coupling using H-Lys(Z)-OMe.HCl

This protocol demonstrates the "in situ neutralization" method, which is the industry standard for utilizing HCl salts.

Materials:

  • H-Lys(Z)-OMe.HCl (1.0 equiv)

  • Fmoc-Amino Acid-OH (1.1 equiv)

  • Coupling Reagent (e.g., HATU or HBTU) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve H-Lys(Z)-OMe.HCl (1.0 mmol) and the Fmoc-Amino Acid (1.1 mmol) in DMF (5–10 mL).

  • Activation & Neutralization: Add HATU (1.1 mmol). Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise.

    • Note: The first 1.0 equivalent of DIPEA neutralizes the HCl bound to the lysine amine. The remaining equivalents activate the carboxylate.

  • Reaction: Stir at 0°C for 10 minutes, then warm to room temperature and stir for 1–2 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, 1M HCl (or KHSO₄), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Pre-treatment of Fmoc-Lys(Z)-OMe (The Alternative)

Included for comparison to illustrate the additional labor required.

Step-by-Step:

  • Deprotection: Dissolve Fmoc-Lys(Z)-OMe in 20% Piperidine/DMF solution. Stir for 30–60 minutes.

  • Evaporation: Concentrate the solution under high vacuum to remove DMF and piperidine (difficult due to high boiling points).

  • Extraction (Critical): Redissolve residue in Ethyl Acetate. Wash extensively with water/brine to remove excess piperidine. Note: You cannot wash with acid, or you will protonate the amine and lose it to the aqueous layer.

  • Coupling: Proceed to coupling as above.

Critical Analysis & Troubleshooting

When is Fmoc-Lys(Z)-OMe useful? While H-Lys(Z)-OMe.HCl is superior for synthesis, the Fmoc-protected version has niche utility as an analytical standard or in orthogonal protection strategies where the methyl ester is transient (though rare, as methyl esters are generally stable).

Handling the HCl Salt:

  • Hygroscopicity: H-Lys(Z)-OMe.HCl can be slightly hygroscopic. Store at -20°C with desiccant. Allow to warm to room temperature before opening to prevent water condensation, which can hydrolyze the methyl ester over time.

  • Solubility: If using DCM (Dichloromethane) as the solvent, the HCl salt may not dissolve initially. It will dissolve as DIPEA is added. For faster dissolution, use DMF or a DMF/DCM mixture.

References
  • Sigma-Aldrich. H-Lys(Z)-OMe hydrochloride Product Specification and Application Data. Retrieved from

  • MedChemExpress. H-Lys(Z)-OMe.HCl: Properties and Stability. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of Z and Fmoc orthogonality). Retrieved from

  • BenchChem. Solid-Phase Synthesis of H-Lys-Gly-OH.HCl (Protocol Reference). Retrieved from

Sources

Validation

FTIR characteristic peaks for ester and carbamate in H-Lys(Z)-OMe

This guide serves as a technical reference for the structural verification of H-Lys(Z)-OMe ( -benzyloxycarbonyl-L-lysine methyl ester) via Fourier Transform Infrared Spectroscopy (FTIR). It is designed to move beyond bas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural verification of H-Lys(Z)-OMe (


-benzyloxycarbonyl-L-lysine methyl ester) via Fourier Transform Infrared Spectroscopy (FTIR).

It is designed to move beyond basic peak listing, focusing on the comparative resolution required to distinguish the two critical carbonyl environments: the Methyl Ester (C-terminus) and the Carbamate/Urethane (Side-chain protection).

Executive Summary & Structural Context

H-Lys(Z)-OMe presents a unique spectroscopic challenge due to the presence of two distinct carbonyl (


) environments and two nitrogen centers (one free, one protected). In Quality Control (QC) and synthetic validation, the "performance" of FTIR is measured by its ability to resolve the Ester Carbonyl  from the Carbamate Carbonyl , confirming that the methyl ester is intact and the Z-protection has not degraded to a free amine.

Molecular Architecture:

  • 
    -Functionality:  Free Primary Amine (
    
    
    
    ) + Methyl Ester (
    
    
    ).
  • 
    -Functionality:  Benzyloxycarbonyl (Z) protected amine (Carbamate/Urethane).
    
Spectral Fingerprint: Critical Characteristic Peaks

The following table synthesizes the expected vibrational modes. Note that peak positions may shift slightly (


) depending on the sample state (Solid KBr pellet vs. Thin Film).
Functional GroupVibration ModeFrequency (

)
Diagnostic Value
Methyl Ester C=O[1] Stretch 1735 – 1750 Primary Target. Sharp, intense band. Typically appears at a higher frequency than the carbamate.
Carbamate (Z-Group) C=O Stretch 1690 – 1720 Secondary Target. Often appears as a shoulder or a distinct peak just below the ester. Lower frequency due to resonance with the adjacent nitrogen.
Primary Amine (

-NH

)
N-H Stretch3300 – 3400Broad doublet (symmetric/asymmetric). Critical for confirming the N-terminus is not protected.
Carbamate N-H N-H Stretch~3300 – 3350Overlaps with primary amine, but typically sharper if hydrogen bonding is minimized.
Aromatic Ring (Z-Group) C-H Stretch> 3000 (3030-3060)Weak, sharp signals just above the aliphatic C-H region. Confirms presence of Benzyl group.
Ester C-O C-O-C Stretch1150 – 1250Strong, complex region. "Fingerprint" confirmation of the ester linkage.
Comparative Performance: Distinguishing Alternatives

A critical aspect of this guide is comparing H-Lys(Z)-OMe against its synthetic precursors or degradation products. FTIR is a rapid "Go/No-Go" gate for these comparisons.

Scenario A: Product vs. Hydrolysis Degradant (H-Lys(Z)-OH)

If the methyl ester hydrolyzes to the free acid, the spectral profile changes drastically.

  • H-Lys(Z)-OMe (Product): Distinct Ester C=O at 1740

    
     .
    
  • H-Lys(Z)-OH (Degradant): The Ester peak disappears.[2] A new Carboxylic Acid C=O appears at ~1710

    
      (often merging with the carbamate peak), and a broad O-H stretch ("The Tongue") appears from 2500–3300 
    
    
    
    .
Scenario B: Product vs. Fully Protected (Boc-Lys(Z)-OMe)

If the N-terminus is not deprotected (e.g., residual Boc group), the amine region changes.

  • H-Lys(Z)-OMe: Doublet N-H stretch (Primary amine).

  • Boc-Lys(Z)-OMe: Single N-H stretch (Secondary amine) and an additional Urethane C=O peak (Boc carbonyl), increasing the intensity of the 1690–1720

    
     region.
    
Logic Flow: Differential Diagnosis

The following diagram illustrates the decision logic for interpreting the Carbonyl Region (1600–1800


), the most critical zone for this molecule.

CarbonylLogic Start Analyze Region 1600 - 1800 cm⁻¹ Check1 Are there two distinct maxima or a split peak? Start->Check1 YesSplit YES: High Resolution Check1->YesSplit Distinct NoSplit NO: Single Broad Band Check1->NoSplit Merged AnalyzeHigh Peak A: ~1740 cm⁻¹ (Ester) Peak B: ~1700 cm⁻¹ (Carbamate) YesSplit->AnalyzeHigh AnalyzeBroad Center of Mass Analysis NoSplit->AnalyzeBroad Conclusion1 VALID: H-Lys(Z)-OMe Both groups intact AnalyzeHigh->Conclusion1 CheckShift Is the center < 1710 cm⁻¹? AnalyzeBroad->CheckShift Hydrolysis POSSIBLE HYDROLYSIS (Free Acid Formation) CheckShift->Hydrolysis Yes (<1710) ResolutionIssue Instrument Resolution Low or H-Bonding Broadening CheckShift->ResolutionIssue No (>1730)

Caption: Decision tree for resolving Ester vs. Carbamate carbonyl signals in Z-protected amino acid esters.

Experimental Protocol for Optimal Resolution

To achieve the resolution necessary to see the "split" between the Ester and Carbamate, the sample preparation is vital.

Method A: Solid State (KBr Pellet) - Recommended for QC
  • Ratio: Mix 1-2 mg of H-Lys(Z)-OMe with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind extensively to minimize light scattering (Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Why this works: Crystalline lattice forces often sharpen the carbonyl bands, enhancing the separation between the 1740 and 1700 peaks compared to neat ATR.

Method B: Solution Cell (Chloroform/DCM) - Recommended for R&D
  • Solvent: Dissolve sample in dry

    
     or 
    
    
    
    .
  • Cell: Use a CaF2 liquid cell (0.1 mm path length).

  • Why this works: Eliminates intermolecular Hydrogen Bonding. This often shifts the Carbamate C=O to a higher frequency (free urethane) but significantly sharpens both peaks, allowing for precise integral comparison.

References
  • Sigma-Aldrich. Product Specification: H-Lys(Z)-OMe Hydrochloride.[3] Retrieved from

  • NIST Chemistry WebBook. Infrared Spectroscopy of Amino Acid Derivatives. Retrieved from

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018).[4] Retrieved from

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2024). Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to TLC Visualization for H-Lys(Z)-OMe.HCl Monitoring

In the landscape of peptide synthesis and drug development, meticulous monitoring of reactions is not just best practice; it is the bedrock of success. For intermediates like Nε-benzyloxycarbonyl-L-lysine methyl ester hy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, meticulous monitoring of reactions is not just best practice; it is the bedrock of success. For intermediates like Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe.HCl), Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective tool for tracking reaction progress, identifying byproducts, and optimizing conditions. However, a TLC plate is a blank canvas until visualized. The choice of staining agent is critical and must be tailored to the specific chemical functionalities of the molecule .

This guide provides an in-depth comparison of common TLC visualization techniques for H-Lys(Z)-OMe.HCl, grounded in the chemical principles governing each method. We will explore the causality behind stain selection, provide field-proven protocols, and present data to support a rational, multi-step visualization strategy.

Understanding the Analyte: H-Lys(Z)-OMe.HCl

Before selecting a visualization method, we must analyze the structure of our target molecule. H-Lys(Z)-OMe.HCl possesses three key structural features that we can exploit for detection[1][2][3]:

  • Primary α-Amino Group: The free, protonated alpha-amino group is a prime target for amine-specific reagents. This is often the most informative functional group to track, as it will be consumed during a successful N-terminal coupling reaction.

  • Benzyloxycarbonyl (Z) Group: This protecting group contains a benzene ring, which is a strong chromophore that absorbs short-wave ultraviolet (UV) light.

  • General Organic Structure: The overall molecule, like most organic compounds, can be oxidized by strong, non-specific oxidizing agents.

A robust TLC monitoring strategy will leverage more than one of these features, beginning with a non-destructive method before proceeding to chemical staining.

The Sequential Visualization Workflow

A self-validating TLC protocol involves a sequence of visualization steps, moving from the general and non-destructive to the specific and destructive. This approach ensures that the maximum amount of information is extracted from a single TLC plate.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Recommended workflow for TLC plate visualization.

Method 1: UV Light (254 nm) Visualization

This should always be the first step in the visualization process. It is non-destructive and specifically detects any compound containing a UV-active chromophore.

  • Principle of Detection: TLC plates designed for UV visualization are impregnated with a fluorescent indicator (e.g., zinc silicate) that glows bright green under 254 nm UV light[4]. The benzyloxycarbonyl (Z) group on H-Lys(Z)-OMe.HCl contains a benzene ring that absorbs this UV light. Where the compound is present on the plate, it quenches the fluorescence, appearing as a dark purple or black spot against the bright green background[4][5].

  • Causality: This method is ideal for detecting the Z-group. It will visualize the starting material, Z-protected byproducts, and potentially the Z-protected product. However, it will not visualize any compounds that have lost the Z-group, nor will it differentiate between different Z-containing species.

Experimental Protocol: UV Visualization
  • After developing the TLC plate, remove it from the chamber and allow the solvent to fully evaporate in a fume hood.

  • Place the dried plate under a short-wave (254 nm) UV lamp.

  • Observe the dark spots against the fluorescent green background.

  • With a pencil, lightly circle all visible spots.

Method 2: Ninhydrin Stain

This is the most specific and highly recommended chemical stain for monitoring reactions involving the free α-amino group of H-Lys(Z)-OMe.HCl.

  • Principle of Detection: Ninhydrin reacts with primary and secondary amines to produce a deeply colored product known as Ruhemann's purple[6][7]. The reaction is highly sensitive and specific for the free amine. Tertiary amines do not react[6].

  • Causality: Since H-Lys(Z)-OMe.HCl possesses a free primary α-amino group, it will produce a strong, characteristic purple or pink spot with ninhydrin upon gentle heating[8][9]. If a reaction aims to acylate this amine, the disappearance of the ninhydrin-positive spot is a direct and reliable indicator of reaction completion. The product, now having an amide at the N-terminus, will not stain with ninhydrin. This makes ninhydrin an excellent tool for qualitative "yes/no" analysis of the starting material's consumption.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, len=2.0];

} enddot Caption: Simplified mechanism of Ninhydrin staining.

Experimental Protocol: Ninhydrin Staining
  • Stain Preparation: Dissolve 0.2-0.3 g of ninhydrin in 100 mL of n-butanol or ethanol, then add 3 mL of glacial acetic acid[10][11][12]. Store in a dark bottle.

  • Application: After UV visualization, dip the TLC plate quickly and evenly into the ninhydrin solution using forceps.

  • Development: Let the excess solvent drip off and then gently warm the plate with a heat gun until the purple/pink spots appear[9][13]. Overheating can char the plate and obscure the results.

  • Documentation: The colored spots can fade over time, so it is crucial to photograph or record the results immediately[13].

Method 3: Potassium Permanganate (KMnO₄) Stain

This is a general, oxidative stain useful for visualizing a wide range of organic compounds.

  • Principle of Detection: Potassium permanganate (KMnO₄) is a strong oxidizing agent with a deep purple color. It reacts with any compound on the TLC plate that can be oxidized (e.g., alkenes, alkynes, alcohols, and even the benzylic position of the Z-group)[14]. In this reaction, the purple MnO₄⁻ is reduced to the brown manganese dioxide (MnO₂), revealing the location of the compound as a yellow or brown spot on a purple or pink background[14].

  • Causality: This stain is considered "universal" for many organic functional groups[14][15][16]. It will visualize H-Lys(Z)-OMe.HCl, as well as many potential products and byproducts, regardless of whether they contain a UV chromophore or a primary amine. Its lack of specificity is both a strength and a weakness. It provides a comprehensive picture of all organic components on the plate but cannot be used to definitively identify the starting material if multiple spots are present. It is best used to confirm the presence of new, non-UV active, and non-amine-containing byproducts.

Experimental Protocol: Potassium Permanganate Staining
  • Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water, then add 1.25 mL of 10% aqueous NaOH[12]. The solution should be a deep purple.

  • Application: Dip the TLC plate into the KMnO₄ solution briefly.

  • Development: No heating is typically required. Yellow-brown spots will appear against the purple background almost immediately for readily oxidized groups[8][14].

  • Documentation: The background color will fade over time, so document the results promptly.

Performance Comparison Guide

The following table provides a direct comparison of the three primary visualization methods for monitoring H-Lys(Z)-OMe.HCl.

FeatureUV Light (254 nm)Ninhydrin StainPotassium Permanganate (KMnO₄)
Target Moiety Benzene ring (Z-group)Primary α-amino groupOxidizable functional groups
Specificity Moderate (Any Z-containing species)High (Primary/secondary amines)Low (Most organic compounds)
Use Case First-look, non-destructive visualization of Z-protected compounds.Specifically tracking consumption of the amine starting material.General visualization of all organic spots, including potential byproducts.
Typical Result Dark spots on a green fluorescent background.Purple/pink spots on a white/pale yellow background.Yellow/brown spots on a purple/pink background.
Destructive? NoYesYes
Heating Required? NoYes (Gentle)No
Ease of Use Very EasyEasyEasy

Conclusion and Expert Recommendation

For robust and unambiguous monitoring of reactions involving H-Lys(Z)-OMe.HCl, a sequential visualization strategy is paramount.

  • Always begin with UV light (254 nm). This non-destructively visualizes all Z-protected species and gives an initial overview of the reaction profile.

  • Follow with a ninhydrin stain. This is the most critical step for determining the consumption of the H-Lys(Z)-OMe.HCl starting material. The disappearance of the characteristic purple spot is a strong, trustworthy indicator of reaction completion.

  • Employ a potassium permanganate stain on a separate, co-spotted TLC plate if necessary. This is useful in cases where you suspect the formation of byproducts that are neither UV-active nor contain a primary amine.

By combining these methods, researchers can build a comprehensive and self-validating picture of their reaction, enabling informed decisions for optimization and downstream processing. This logical, multi-faceted approach embodies the principles of scientific integrity and provides the trustworthy data essential for advancing drug development projects.

References

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • University of Rochester, Department of Chemistry. TLC Stains and Dips. [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Not Voodoo. TLC Stains. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • CR Subscription Agency. Thin Layer Chromatography of Amino Acids. [Link]

  • Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • Searle Separations Department. Thin Layer Chromatography. [Link]

  • REACH Devices, LLC. TLC stains. [Link]

  • ChemicalDesk.Com. TLC Stains Preparation. [Link]

  • Unknown Source. TLC Stains. [Link]

  • ResearchGate. Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. [Link]

  • Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]

  • PubChem. H-D-Lys(Z)-OMe HCl. [Link]

  • Curly Arrow. Let's talk about TLCs Part 1 - Vanillin Stain. [Link]

  • ResearchGate. Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. [Link]

  • Aapptec Peptides. H-Lys(Z)-OMe HCl [27894-50-4]. [Link]

  • Unknown Source. Thin Layer Chromatography. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • ASHP. Functional Group Characteristics and Roles. [Link]

Sources

Validation

Technical Comparison Guide: Distinguishing H-Lys(Z)-OMe.HCl from H-Lys(Z)-OH by NMR

Executive Summary In peptide synthesis and medicinal chemistry, distinguishing between the free acid form of a protected amino acid (H-Lys(Z)-OH ) and its methyl ester hydrochloride salt (H-Lys(Z)-OMe.HCl ) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis and medicinal chemistry, distinguishing between the free acid form of a protected amino acid (H-Lys(Z)-OH ) and its methyl ester hydrochloride salt (H-Lys(Z)-OMe.HCl ) is a critical quality control step. This distinction is often required to monitor esterification reactions or hydrolysis events.

While both compounds share the


-benzyloxycarbonyl (Z or Cbz) protecting group, the presence of the methyl ester moiety in H-Lys(Z)-OMe.HCl provides a definitive spectroscopic "fingerprint." This guide outlines a robust, self-validating NMR protocol to unambiguously identify these species.

Structural & Chemical Context

Before analyzing spectra, it is vital to understand the structural differences that drive the NMR signals.

FeatureH-Lys(Z)-OH H-Lys(Z)-OMe.HCl
IUPAC Name

-Benzyloxycarbonyl-L-lysine

-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride
CAS Number 1155-64-227894-50-4
C-Terminus Free Carboxylic Acid (

/

)
Methyl Ester (

)
N-Terminus

-Amine (Zwitterionic/Free)

-Amine Hydrochloride Salt (

)
Molecular Weight 280.32 g/mol 330.81 g/mol
Structural Logic
  • H-Lys(Z)-OH: Possesses an exchangeable acidic proton (often invisible or very broad in NMR) and lacks a methyl group on the carboxylate.

  • H-Lys(Z)-OMe.HCl: Possesses a non-exchangeable methyl group attached to the oxygen, which rotates freely, creating a sharp, intense singlet signal.

Diagnostic NMR Markers (The "Smoking Gun")

The primary differentiator is the Methyl Ester Singlet .

Proton NMR ( H NMR)[2]
  • H-Lys(Z)-OMe.HCl: Displays a sharp singlet integrating to 3 protons at

    
     3.55 – 3.75 ppm .
    
  • H-Lys(Z)-OH: Absence of any singlet in the 3.5–3.8 ppm region.

Carbon NMR ( C NMR)
  • H-Lys(Z)-OMe.HCl: Distinct peak at

    
     ~52 ppm  (Methoxy carbon).
    
  • H-Lys(Z)-OH: Absence of signals in the 50–55 ppm range (excluding solvent peaks like MeOH).

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent effects (e.g., proton exchange), DMSO-d


  is the recommended solvent. It provides excellent solubility for both the free acid and the salt forms.
  • Mass: Weigh 5–10 mg of the sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at

    
     2.50 ppm.
    
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): 16 (sufficient for >5mg sample).

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of the methyl singlet for accurate integration).
    

Data Comparison: Spectral Fingerprint

The following table summarizes the expected chemical shifts in DMSO-d


.
MoietyProton TypeH-Lys(Z)-OH (

ppm)
H-Lys(Z)-OMe.HCl (

ppm)
Differentiation Status
Methyl Ester

ABSENT 3.60 – 3.70 (s, 3H) PRIMARY MARKER
Z-Group

5.01 (s, 2H)5.03 (s, 2H)Non-diagnostic
Aromatic Phenyl Ring7.30 – 7.40 (m, 5H)7.30 – 7.40 (m, 5H)Non-diagnostic

-Proton

-CH
~3.1 – 3.3 (m, 1H)~3.9 – 4.0 (m, 1H)*Secondary (Shifted downfield in ester)

-Amine

/

Broad/Variable~8.4 – 8.6 (br s, 3H)Tertiary (Salt form is distinct)

*Note: The


-proton in the ester hydrochloride is typically deshielded (shifted downfield) compared to the zwitterionic free acid due to the electron-withdrawing ester group and the protonated amine.

Decision Logic & Workflows

Diagram 1: Analytical Decision Tree

This logic gate ensures a confirmed identification based on spectral data.

IdentificationLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckRegion Analyze Region 3.5 - 3.8 ppm Start->CheckRegion SingletPresent Is a sharp Singlet (3H) present? CheckRegion->SingletPresent CheckAlpha Check Alpha-Proton (~3.9-4.0 ppm) SingletPresent->CheckAlpha Yes CheckAlphaAcid Check Alpha-Proton (~3.1-3.3 ppm) SingletPresent->CheckAlphaAcid No EsterConfirmed IDENTIFIED: H-Lys(Z)-OMe.HCl AcidConfirmed IDENTIFIED: H-Lys(Z)-OH CheckAlpha->EsterConfirmed Consistent CheckAlphaAcid->AcidConfirmed Consistent

Figure 1: Decision tree for distinguishing H-Lys(Z)-OMe.HCl from H-Lys(Z)-OH based on


H NMR markers.
Diagram 2: Experimental Workflow

The step-by-step process for sample handling and data validation.

Workflow Sample Unknown Sample (Solid) Prep Dissolve in DMSO-d6 (0.6 mL) Sample->Prep Acquire Acquire 1H NMR (ns=16, d1=1s) Prep->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate 3.6 ppm Region Normalize to Z-CH2 (5.0 ppm) Process->Integrate Result Compare Integration Ratio (OMe : Z-CH2) Integrate->Result

Figure 2: Standardized experimental workflow for NMR analysis of protected lysine derivatives.

Troubleshooting & Nuances

Water Suppression

Commercial DMSO-d


 often contains water (

3.33 ppm).
  • Risk: If the water peak is broad, it might obscure the

    
    -proton of the free acid.
    
  • Solution: The methyl ester singlet (

    
     3.6-3.7 ppm) is sufficiently downfield from the water peak to remain distinct. Do not confuse the sharp methyl singlet with the broad water signal.
    
Counter-Ion Effects

The HCl salt in H-Lys(Z)-OMe.HCl ensures the


-amine is protonated (

). If the free base of the ester is used (H-Lys(Z)-OMe), the

-proton and amine shifts will move upfield. However, the methyl ester singlet remains diagnostic regardless of the protonation state.
Integration Validation

To confirm purity:

  • Calibrate the Benzyl methylene protons (

    
    ) at ~5.0 ppm to an integral of 2.00.
    
  • Check the methyl ester peak at 3.6 ppm.[1]

    • Expected: Integral of ~3.00.

    • If < 3.00: Indicates partial hydrolysis (presence of H-Lys(Z)-OH) or impurity.

References

  • Sigma-Aldrich. Product Specification: H-Lys(Z)-OMe hydrochloride.[2] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56777289, H-D-Lys(Z)-OMe HCl. Retrieved from .

  • Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from .

  • ChemicalBook. H-Lys(Z)-OMe HCl Spectrum and Properties. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

h-lys(z)-ome.hcl proper disposal procedures

Proper disposal of H-Lys(Z)-OMe·HCl (Methyl N-ε-benzyloxycarbonyl-L-lysinate hydrochloride) requires a nuanced understanding of its chemical structure: an amino acid derivative protected by a carbamate (Z-group) and an e...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of H-Lys(Z)-OMe·HCl (Methyl N-ε-benzyloxycarbonyl-L-lysinate hydrochloride) requires a nuanced understanding of its chemical structure: an amino acid derivative protected by a carbamate (Z-group) and an ester, stabilized as a hydrochloride salt.

While often perceived as "low hazard" biological intermediates, the presence of the hydrochloride counter-ion and the environmental persistence of protected amines (WGK 3 classification) mandates a strict "Zero Drain Discharge" policy.

Chemical Profile & Hazard Assessment

Before handling waste, you must validate the material's identity and hazard profile to select the correct waste stream.

PropertySpecification
Chemical Name H-Lys(Z)-OMe[1][2]·HCl
CAS Number 27894-50-4
Formula C₁₅H₂₂N₂O₄[2][3] · HCl
Molecular Weight 330.81 g/mol
Acidity (pH) Acidic in aqueous solution (due to HCl salt)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Environmental WGK 3 (Severe water hazard) - DO NOT FLUSH

Expert Insight: The "Z" (Benzyloxycarbonyl) group makes this compound more lipophilic than free lysine, increasing its potential for bioaccumulation in aquatic environments compared to the free amino acid. The HCl salt form implies that moisture contact will generate localized acidity, which can corrode metal spatulas or damage sensitive balances if residues are left uncleaned.

Disposal Decision Matrix

The following logic gate determines the appropriate disposal path based on the physical state of the waste.

DisposalMatrix Start Waste Material: H-Lys(Z)-OMe.HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Contaminated Grossly Contaminated? Solid->Contaminated SolidBin Solid Chemical Waste (Incineration) Contaminated->SolidBin No (Pure/Spill Debris) Sharps Sharps Container (If glass/needles) Contaminated->Sharps Yes (Vials/Pipettes) SolventType Primary Solvent? Liquid->SolventType Halogenated Halogenated Waste (Contains DCM, CHCl3) SolventType->Halogenated Halogenated NonHalogenated Non-Halogenated Waste (Contains MeOH, Acetone) SolventType->NonHalogenated Organics Aqueous Aqueous Waste (Adjust pH 5-9 if req.) SolventType->Aqueous Water (>90%)

Figure 1: Decision matrix for segregating H-Lys(Z)-OMe·HCl waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired or Surplus Reagent)

Objective: Dispose of pure solid substance via high-temperature incineration. Why: Incineration ensures the complete breakdown of the benzyl carbamate moiety into CO₂, H₂O, and NOₓ, preventing environmental contamination.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar compatible with solid organic waste.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "H-Lys(Z)-OMe hydrochloride" (Do not use abbreviations like 'Z-Lys' alone).[3]

    • Hazards: Check "Irritant" and "Toxic" (due to aquatic toxicity potential).

  • Transfer: Transfer the powder carefully to avoid dust generation. If the powder is caked, do not chip at it with metal tools (spark risk/corrosion); dissolve it (see Protocol B) or dispose of the entire primary container.

  • Seal & Store: Cap tightly. Store in the "Solid Waste" satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Segregate based on the solvent carrier. Why: The HCl salt contributes chloride ions. While trace chlorides are often accepted in non-halogenated streams, high concentrations can corrode incinerators.

  • Scenario 1: Dissolved in Methanol/Ethanol/DMF

    • Action: Dispose in Non-Halogenated Organic Waste .

    • Note: Although the compound contains HCl, the solvent determines the stream. However, if the concentration is >10%, flag the container as "Contains Chlorides" to alert the disposal facility.

  • Scenario 2: Dissolved in DCM/Chloroform

    • Action: Dispose in Halogenated Organic Waste .

  • Scenario 3: Aqueous Solutions (Buffers/HPLC Waste)

    • Action: Collect in Aqueous Chemical Waste .

    • Pre-treatment: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to the carboy, unless your facility specifically accepts acidic aqueous waste.
      
Protocol C: Spill Cleanup (Emergency Procedure)

Objective: Safely contain and remove spilled powder without generating hazardous dust.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>50g), use a N95 dust mask.

  • Containment: Cover the spill with a paper towel dampened with Sodium Carbonate (

    
    ) solution .
    
    • Mechanism:[3][4][5] The base neutralizes the acidic HCl salt upon contact, preventing acid burns to the floor or cleaning equipment.

  • Collection: Scoop the damp slurry into a waste bag.

  • Surface Decontamination: Wipe the area with water, followed by ethanol.

  • Verification: Check surface pH with litmus paper to ensure neutrality.

Regulatory & Safety Compliance

  • RCRA Status (USA): H-Lys(Z)-OMe·HCl is not P-listed or U-listed. However, it falls under the "Characteristic Waste" definition if the waste solution is corrosive (pH ≤ 2).

  • WGK (Germany): Classified as WGK 3 (Highly hazardous to water). Strictly prohibited from drain disposal.

  • Incompatibilities:

    • Strong Oxidizers: Reaction may cause fire.

    • Strong Bases: Will remove the HCl salt and potentially hydrolyze the methyl ester or Z-group, releasing benzyl alcohol.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: H-Lys(Z)-OMe HCl.[1][2][3] Retrieved February 5, 2026, from [Link]

  • Aapptec. (n.d.). Product Detail: H-Lys(Z)-OMe HCl. Retrieved February 5, 2026, from [Link]

Sources

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